Acetanilide, 3'-acetamido-4'-allyloxy-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-4-7-18-13-6-5-11(14-9(2)16)8-12(13)15-10(3)17/h4-6,8H,1,7H2,2-3H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNKVPBPDATKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OCC=C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20144091 | |
| Record name | Acetanilide, 3'-acetamido-4'-allyloxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101651-51-8 | |
| Record name | Acetanilide, 3'-acetamido-4'-allyloxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101651518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetanilide, 3'-acetamido-4'-allyloxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of N-phenylacetamide Derivatives
Disclaimer: This technical guide addresses the request for information on the physicochemical properties of N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide. However, a comprehensive search of scientific literature and chemical databases revealed a significant lack of available experimental data for this specific compound. To fulfill the core requirements of providing an in-depth technical guide with experimental protocols and biological context, this document focuses on a closely related and well-characterized analogue: N-(3-acetyl-4-hydroxyphenyl)acetamide . This analogue shares key structural features and provides a scientifically grounded basis for understanding the potential properties and activities of this class of compounds.
Introduction
N-phenylacetamide derivatives constitute a broad class of organic compounds with significant interest in medicinal chemistry and drug development. Their versatile structure allows for a wide range of substitutions on the phenyl ring, leading to diverse pharmacological activities. This guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological activities of N-(3-acetyl-4-hydroxyphenyl)acetamide as a representative example of this class.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient are critical for its formulation, delivery, and pharmacokinetic profile. The data for N-(3-acetyl-4-hydroxyphenyl)acetamide are summarized below.
| Property | Value | Reference |
| IUPAC Name | N-(3-acetyl-4-hydroxyphenyl)acetamide | |
| CAS Number | 7298-67-1 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₃ | [2] |
| Molecular Weight | 193.19 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported | |
| pKa | Not reported | |
| LogP | Not reported |
Synthesis and Experimental Protocols
The synthesis of N-phenylacetamide derivatives typically involves the acylation of a corresponding aniline derivative. A general and robust method is the reaction of the aniline with an acylating agent such as an acid chloride or an acid anhydride.
General Synthesis of N-phenylacetamide Derivatives
A common synthetic route to N-phenylacetamide derivatives involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a weak base, such as sodium acetate, in a suitable solvent like glacial acetic acid. The resulting N-(substituted phenyl)-2-chloroacetamide can then be further modified.
Experimental Protocol: Synthesis of 2-chloro-N-substituted-acetamides [3]
-
Reaction Setup: A solution of the appropriately substituted aniline is prepared in glacial acetic acid.
-
Addition of Reagents: Chloroacetyl chloride is added to the solution, followed by the addition of sodium acetate.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.
-
Work-up and Isolation: The reaction mixture is poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Biological Activity and Signaling Pathways
While specific biological data for N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide is unavailable, research on structurally related acetamide derivatives suggests potential anti-inflammatory and antioxidant activities[1].
Potential Anti-Inflammatory and Antioxidant Effects
Compounds with phenolic hydroxyl groups and acetamido functionalities have been investigated for their ability to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways. The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation and pain[4].
It is plausible that N-(3-acetyl-4-hydroxyphenyl)acetamide could exert anti-inflammatory effects through the inhibition of COX enzymes. The antioxidant activity is likely attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.
Conclusion
While a detailed experimental profile for N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide is not currently available in the public domain, the study of its close analogue, N-(3-acetyl-4-hydroxyphenyl)acetamide, provides valuable insights into the probable physicochemical characteristics and biological activities of this class of compounds. The synthetic routes are well-established, and the potential for anti-inflammatory and antioxidant activity warrants further investigation. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of N-phenylacetamide derivatives. Further experimental studies are necessary to fully elucidate the properties and pharmacological profile of N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide.
References
Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3'-Acetamido-4'-allyloxyacetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies involved in the acquisition and interpretation of ¹H (proton) and ¹³C (carbon-13) Nuclear Magnetic Resonance (NMR) spectra for the compound 3'-acetamido-4'-allyloxyacetanilide. While specific spectral data for this exact molecule is not publicly available, this document details the standardized experimental protocols and data presentation formats that are fundamental to the structural elucidation of small organic molecules.
Data Presentation
The following tables are structured to present the anticipated ¹H and ¹³C NMR spectral data for 3'-acetamido-4'-allyloxyacetanilide. These formats are designed for clarity and ease of comparison, which are crucial for structural verification and analysis.
Table 1: ¹H NMR Spectral Data (Hypothetical)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| e.g., 7.50 | d | 8.0 | 1H | Ar-H |
| e.g., 6.90 | d | 8.0 | 1H | Ar-H |
| e.g., 6.00 | m | 1H | -OCH₂CH =CH₂ | |
| e.g., 5.40 | dd | 17.2, 1.6 | 1H | -OCH₂CH=CH ₂ (trans) |
| e.g., 5.25 | dd | 10.4, 1.6 | 1H | -OCH₂CH=CH ₂ (cis) |
| e.g., 4.60 | dt | 5.2, 1.6 | 2H | -OCH ₂CH=CH₂ |
| e.g., 2.10 | s | 3H | -NHCOCH ₃ | |
| e.g., 2.05 | s | 3H | -NHCOCH ₃ | |
| e.g., 9.80 | s | 1H | -NH COCH₃ | |
| e.g., 9.75 | s | 1H | -NH COCH₃ |
Note: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets. Chemical shifts are referenced to a standard, typically TMS at 0 ppm.
Table 2: ¹³C NMR Spectral Data (Hypothetical)
| Chemical Shift (δ, ppm) | Assignment |
| e.g., 168.5 | -NHC =O |
| e.g., 168.0 | -NHC =O |
| e.g., 140.0 | Ar-C (quaternary) |
| e.g., 138.0 | Ar-C (quaternary) |
| e.g., 133.0 | -OCH₂C H=CH₂ |
| e.g., 125.0 | Ar-CH |
| e.g., 120.0 | Ar-CH |
| e.g., 118.0 | -OCH₂CH=C H₂ |
| e.g., 115.0 | Ar-CH |
| e.g., 69.0 | -OC H₂CH=CH₂ |
| e.g., 24.5 | -NHCOC H₃ |
| e.g., 24.0 | -NHCOC H₃ |
Note: Chemical shifts are referenced to the deuterated solvent signal.
Experimental Protocols
The acquisition of high-quality ¹H and ¹³C NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.
1. Sample Preparation
A well-prepared sample is crucial for obtaining high-resolution NMR spectra.
-
Analyte Purity: The sample of 3'-acetamido-4'-allyloxyacetanilide should be of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: A suitable deuterated solvent must be chosen to dissolve the analyte completely.[1] The choice of solvent can slightly influence the chemical shifts of the analyte.[2] Common solvents for organic molecules include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[2][3] For ¹H NMR, approximately 5-20 mg of the sample is dissolved in 0.6-0.7 mL of the deuterated solvent.[1][3] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is often required.[1]
-
NMR Tube: The solution is transferred to a clean, standard 5 mm NMR tube.[2][4] The tube should be filled to a height of about 4-5 cm to ensure it is within the detection region of the NMR probe.[1] The exterior of the tube should be cleaned to remove any fingerprints or dust.[1]
2. NMR Data Acquisition
The following steps are typically performed on a modern NMR spectrometer (e.g., 400 or 500 MHz).[1]
-
Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent. This ensures the stability of the magnetic field throughout the experiment.[1]
-
Shimming: The homogeneity of the magnetic field is optimized by a process called shimming. This is a critical step to achieve sharp, well-resolved peaks.[2]
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.[1]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used for both ¹H and ¹³C NMR.
-
Spectral Width: The spectral width is set to encompass all expected signals from the molecule.
-
Number of Scans: For ¹H NMR, a small number of scans (e.g., 8-16) is usually sufficient due to the high natural abundance and sensitivity of protons. For ¹³C NMR, a much larger number of scans is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[5]
-
Relaxation Delay: A delay is introduced between scans to allow the nuclei to return to their equilibrium state. A sufficient relaxation delay is crucial for obtaining accurate quantitative data.[6]
-
3. Data Processing
-
Fourier Transform: The raw data, which is a time-domain signal (Free Induction Decay or FID), is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated relative to a known internal standard, such as tetramethylsilane (TMS), or the residual solvent peak.[3]
Logical Workflow Visualization
The following diagram illustrates the general workflow for the structural elucidation of a synthesized compound like 3'-acetamido-4'-allyloxyacetanilide using NMR spectroscopy.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of 3'-Acetamido-4'-allyloxyacetanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 3'-acetamido-4'-allyloxyacetanilide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway and presents predicted spectroscopic data based on established chemical principles and analysis of analogous structures. This guide serves as a foundational resource for researchers involved in the synthesis and characterization of novel acetanilide derivatives.
Introduction
3'-Acetamido-4'-allyloxyacetanilide, with the IUPAC name N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide[1], is an organic molecule featuring a disubstituted benzene ring with two acetamido groups and an allyloxy substituent. The structural complexity and potential for biological activity make a thorough understanding of its chemical properties and conformation essential for further research and development. This document details a proposed synthetic route and provides predicted analytical data to aid in its identification and characterization.
Proposed Synthesis
A logical and efficient synthetic route to 3'-acetamido-4'-allyloxyacetanilide involves a two-step process starting from a commercially available precursor, 3-amino-4-hydroxyacetanilide.
dot
References
A Technical Guide to Screening the Biological Activity of Acetanilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetanilide, a simple N-phenylacetamide, and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Since the discovery of the analgesic and antipyretic properties of acetanilide in the late 19th century, numerous structural modifications have been explored, leading to the development of derivatives with antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] This in-depth technical guide provides a comprehensive overview of the screening methodologies for these potential biological activities, presents quantitative data from various studies, and visualizes key experimental workflows and signaling pathways.
Anticancer Activity
Acetanilide derivatives have emerged as promising candidates in oncology research, with some demonstrating potent cytotoxicity against various cancer cell lines. A notable mechanism of action for some of these derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Data Presentation: Anticancer Activity of Acetanilide Derivatives
The following table summarizes the in vitro anticancer activity of selected acetanilide derivatives, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hydantoin Acetanilide 5a | A549 (Lung Carcinoma) | 5.79 | [3] |
| Hydantoin Acetanilide 5a | H1975 (Lung Carcinoma) | 1.94 | [3] |
| Hydantoin Acetanilide 5a | PC9 (Lung Carcinoma) | 2.57 | [3] |
| Hydantoin Acetanilide 5f | A549 (Lung Carcinoma) | 9.29 | [3] |
| Hydantoin Acetanilide 5f | H1975 (Lung Carcinoma) | 1.38 | [3] |
| Hydantoin Acetanilide 5f | PC9 (Lung Carcinoma) | 8.76 | [3] |
| Erlotinib (Reference) | A549 (Lung Carcinoma) | 7.34 | [3] |
| Erlotinib (Reference) | H1975 (Lung Carcinoma) | 9.70 | [3] |
| Erlotinib (Reference) | PC9 (Lung Carcinoma) | 11.48 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, H1975, PC9)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Acetanilide derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the acetanilide derivatives in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.
Visualization: Anticancer Screening Workflow and Signaling Pathway
References
An In-depth Technical Guide to the Solubility and Stability of 3'-acetamido-4'-allyloxyacetanilide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific experimental solubility and stability data for 3'-acetamido-4'-allyloxyacetanilide are not extensively available in publicly accessible scientific literature. This guide therefore provides a comprehensive framework of established experimental protocols and theoretical considerations for characterizing this molecule, based on standard pharmaceutical industry practices and knowledge of analogous compounds.
Introduction
3'-acetamido-4'-allyloxyacetanilide is a complex organic molecule featuring multiple functional groups, including two acetamido moieties and an allyloxy group attached to a central acetanilide structure. Understanding the solubility and stability of this compound is a critical prerequisite for its potential development as a pharmaceutical agent. These properties are fundamental to its formulation, bioavailability, and shelf-life. This technical guide outlines the requisite studies and methodologies to thoroughly characterize the solubility and stability profile of 3'-acetamido-4'-allyloxyacetanilide.
Physicochemical Properties
A summary of the predicted and known properties of closely related structures is presented below. Experimental determination of these properties for 3'-acetamido-4'-allyloxyacetanilide is a necessary first step.
| Property | Predicted/Analog-Based Value | Significance |
| Molecular Formula | C₁₃H₁₆N₂O₃ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 248.28 g/mol | Influences diffusion and formulation calculations. |
| pKa | (Predicted) Amide N-H: ~17-19; Phenolic OH (if hydrolyzed): ~9-11 | Governs ionization state and thus solubility and permeability at different pH values. |
| LogP | (Predicted) ~1.5 - 2.5 | Indicates lipophilicity and potential for membrane permeability. |
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. Both kinetic and thermodynamic solubility should be assessed.
Experimental Protocols
3.1.1 Kinetic Solubility Assessment
Kinetic solubility provides an early indication of a compound's dissolution characteristics and is suitable for high-throughput screening.[1][2][3]
-
Objective: To determine the solubility of a compound in an aqueous buffer after a short incubation time, starting from a high-concentration DMSO stock solution.
-
Methodology: Nephelometric or UV-based Assay [1][3]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3'-acetamido-4'-allyloxyacetanilide in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add a fixed volume of phosphate-buffered saline (PBS) at pH 7.4 to each well.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with shaking.[4]
-
Detection:
-
Quantification: Determine the concentration of the dissolved compound by comparison to a standard curve.
-
3.1.2 Thermodynamic Solubility Assessment
Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent and is crucial for formulation development.[5][6]
-
Objective: To determine the equilibrium concentration of a compound in a given solvent.
-
Methodology: Shake-Flask Method [4][7]
-
Sample Preparation: Add an excess amount of solid 3'-acetamido-4'-allyloxyacetanilide to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.45 µm filter.
-
Analysis: Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Presentation
The solubility data should be summarized in a clear, tabular format.
Table 1: Illustrative Solubility Data for 3'-acetamido-4'-allyloxyacetanilide
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Method |
| 0.1 N HCl (pH 1.2) | 25 | [Experimental Value] | Thermodynamic |
| Acetate Buffer (pH 4.5) | 25 | [Experimental Value] | Thermodynamic |
| Phosphate Buffer (pH 6.8) | 25 | [Experimental Value] | Thermodynamic |
| Phosphate-Buffered Saline (pH 7.4) | 25 | [Experimental Value] | Thermodynamic |
| Water | 25 | [Experimental Value] | Thermodynamic |
| Ethanol | 25 | [Experimental Value] | Thermodynamic |
| Propylene Glycol | 25 | [Experimental Value] | Thermodynamic |
| PBS (pH 7.4) | 25 | [Experimental Value] | Kinetic |
Stability Studies
Stability studies are essential to determine the intrinsic stability of the molecule and to identify potential degradation products. Forced degradation studies are a key component of this evaluation, as outlined in ICH guidelines.[9][10][11]
Experimental Protocols
4.1.1 Forced Degradation (Stress Testing)
-
Objective: To identify likely degradation products and establish degradation pathways by subjecting the compound to conditions more severe than accelerated stability testing. A degradation of 5-20% is typically targeted.[9][12]
-
Methodology:
-
Sample Preparation: Prepare solutions of 3'-acetamido-4'-allyloxyacetanilide (e.g., 1 mg/mL) in appropriate solvents.[12]
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid compound and solution to 80°C for 48 hours.[12]
-
Photolytic Degradation: Expose solid compound and solution to UV (200 watt-hours/m²) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.[12][13]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
-
4.1.2 Development of a Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating the intact drug from its degradation products and any process-related impurities.[14][15][16]
-
Methodology:
-
Column Selection: Screen various reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to achieve optimal selectivity.
-
Mobile Phase Optimization: Evaluate different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values using various buffers (e.g., phosphate, acetate, formate).
-
Gradient Elution: Develop a gradient elution program to ensure separation of all components with different polarities.[14]
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Data Presentation
The results of the stability studies should be tabulated to show the extent of degradation under each stress condition.
Table 2: Illustrative Forced Degradation Data for 3'-acetamido-4'-allyloxyacetanilide
| Stress Condition | Duration | Assay of Active (%) | % Degradation | No. of Degradants |
| 0.1 N HCl, 60°C | 24 h | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| 0.1 N NaOH, 60°C | 24 h | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| 3% H₂O₂, RT | 24 h | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| Thermal (Solid), 80°C | 48 h | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| Photolytic (UV/Vis) | ICH Q1B | [Experimental Value] | [Calculated Value] | [Experimental Value] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the solubility and stability assessment of a novel compound.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. evotec.com [evotec.com]
- 7. asianpubs.org [asianpubs.org]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. scispace.com [scispace.com]
The Dawn of Novel Acetanilide Analogues: A Technical Guide to 3'-Acetamido-4'-allyloxy-acetanilide Derivatives
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the discovery and potential of novel 3'-acetamido-4'-allyloxy-acetanilide analogues. While this specific chemical space remains largely unexplored in publicly available literature, this document consolidates established synthetic methodologies and extrapolates potential biological activities based on structurally related compounds. It aims to provide a foundational framework for the rational design, synthesis, and evaluation of this promising class of molecules.
Introduction: The Acetanilide Scaffold in Drug Discovery
Acetanilide, the N-acetylated derivative of aniline, represents a cornerstone in medicinal chemistry.[1] Its derivatives have given rise to a plethora of pharmacologically active agents, most notably the analgesic and antipyretic paracetamol (acetaminophen).[2] The core structure of acetanilide is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[3] The exploration of novel substitution patterns on the phenyl ring is a continuing endeavor in the quest for new therapeutics with improved efficacy and safety profiles. This guide focuses on the untapped potential of analogues bearing a 3'-acetamido and a 4'-allyloxy moiety, a substitution pattern that holds promise for unique biological activities.
Proposed Synthetic Pathways
The synthesis of 3'-acetamido-4'-allyloxy-acetanilide analogues can be envisioned through a multi-step reaction sequence, leveraging well-established organic chemistry transformations. A plausible and efficient synthetic strategy would commence from a readily available starting material such as vanillin or a substituted p-aminophenol. The following sections outline the key experimental protocols for the proposed synthetic route.
Synthesis of Key Intermediates
A critical step in the synthesis is the introduction of the allyloxy group at the 4-position of the phenyl ring. One potential starting material is 4-hydroxy-3-nitrobenzaldehyde, which can be allylated under Williamson ether synthesis conditions.
Experimental Protocol: Allylation of 4-Hydroxy-3-nitrobenzaldehyde
To a solution of 4-hydroxy-3-nitrobenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, is added a base, typically potassium carbonate (1.5 equivalents).[4] The mixture is stirred at room temperature for 30 minutes. Allyl bromide (1.2 equivalents) is then added dropwise, and the reaction mixture is heated to reflux for several hours until completion, as monitored by thin-layer chromatography (TLC).[5] Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The resulting crude product, 4-allyloxy-3-nitrobenzaldehyde, is then purified by column chromatography on silica gel.
Core Structure Assembly
With the key intermediate in hand, the subsequent steps would involve the formation of the aniline core and subsequent N-acetylation.
Experimental Protocol: Reduction of the Nitro Group
The nitro group of 4-allyloxy-3-nitrobenzaldehyde can be reduced to an amine using various established methods. A common and effective method involves the use of a metal catalyst, such as tin(II) chloride or iron powder in the presence of an acid like hydrochloric acid. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source can be employed for a cleaner reduction.[4] For instance, to a solution of the nitro compound in ethanol, a catalytic amount of Pd/C is added, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is then removed by filtration, and the solvent is evaporated to yield the corresponding aniline, 4-allyloxy-3-aminobenzaldehyde.
Experimental Protocol: N-Acetylation of Substituted Anilines
The final step in the synthesis of the target analogues involves the N-acetylation of the aniline derivative. This is a standard and high-yielding reaction.
A general procedure for the N-acetylation of anilines involves dissolving the aniline in a suitable solvent, often with the addition of a base to neutralize the acid byproduct.[6]
-
Method 1: Using Acetic Anhydride: The substituted aniline (1 equivalent) is dissolved in a solvent like water or a mixture of water and a co-solvent.[7] An acid, such as hydrochloric acid, can be added to aid in dissolving the aniline.[7] Acetic anhydride (1.1 equivalents) is then added, followed by a base like sodium acetate to neutralize the acetic acid formed during the reaction.[8] The product, the corresponding acetanilide, often precipitates out of the solution and can be collected by filtration and purified by recrystallization.[8]
-
Method 2: Using Acetyl Chloride with a Phase Transfer Catalyst: The aniline (1 equivalent) is dissolved in a solvent such as DMF. A base like potassium carbonate (K2CO3) is added, along with a phase transfer catalyst (e.g., TBAB). Acetyl chloride (1.1 equivalents) is then added dropwise. The reaction typically proceeds at room temperature, and the product can be isolated after workup.
The logical flow for the synthesis is depicted in the workflow diagram below.
Caption: Proposed synthetic workflow for 3'-acetamido-4'-allyloxy-acetanilide analogues.
Potential Biological Activities and Structure-Activity Relationships
While no specific biological data for 3'-acetamido-4'-allyloxy-acetanilide analogues have been reported, the activities of structurally related compounds can provide valuable insights into their potential therapeutic applications.
Analgesic and Anti-inflammatory Potential
Acetanilide derivatives are well-known for their analgesic and anti-inflammatory properties.[9][10] The mechanism of action for many of these compounds, including paracetamol, is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of pain and inflammation.[2] The introduction of various substituents on the phenyl ring can modulate this activity. For instance, studies on other 4-substituted acetanilides have shown significant analgesic and anti-inflammatory effects. It is plausible that the 4'-allyloxy group could influence the binding affinity and selectivity for COX enzymes, potentially leading to a favorable therapeutic profile.
The signaling pathway for COX-mediated pain and inflammation is a well-established target for analgesic drug development.
References
- 1. Acetanilide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. iscientific.org [iscientific.org]
- 4. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of C–4–Allyloxy–3–Methoxyphenylcalix[4]resorcinarene from Vanillin and Its Application as Adsorbent of Pb(II) Metal Cation : Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
CAS 101651-51-8 preliminary research findings
Absence of Publicly Available Research Data for CAS 101651-51-8
Initial and in-depth searches for the chemical substance identified by CAS number 101651-51-8 have yielded no publicly available preliminary research findings. This compound is not referenced in major chemical databases or scientific literature accessible through public search engines.
Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested. The core requirements of the prompt, including data presentation in tables, detailed methodologies, and Graphviz diagrams, cannot be fulfilled due to the complete lack of available information on this specific CAS number in the public domain.
It is possible that CAS 101651-51-8 refers to a proprietary compound that has not been disclosed in public research, a substance that was synthesized but never characterized or published, or an error in the CAS number itself. Without any foundational data, a technical whitepaper cannot be constructed. Researchers, scientists, and drug development professionals are advised to verify the CAS number and explore proprietary databases if they have access, as the information may not be in the public sphere.
An In-depth Technical Guide to the Chemical Reactivity of the Allyloxy Group in Acetanilide Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the chemical reactivity of the allyloxy group when incorporated into acetanilide scaffolds. Acetanilide derivatives are a cornerstone in medicinal chemistry, and the introduction of an allyloxy moiety opens up a rich landscape of synthetic transformations, allowing for the generation of diverse molecular architectures with potential biological activities. This document details key reactions, provides quantitative data, outlines experimental protocols, and visualizes reaction pathways to serve as a practical resource for chemists in the field.
Core Reactivity: The Claisen Rearrangement
The[1][1]-sigmatropic Claisen rearrangement is the hallmark reaction of aryl allyl ethers, and allyloxy acetanilides are no exception. This thermally- or Lewis acid-catalyzed intramolecular rearrangement proceeds through a concerted pericyclic transition state to yield C-allylated phenols. In the context of 4-allyloxyacetanilide, the primary product is 2-allyl-4-acetamidophenol. This transformation is synthetically valuable as it introduces a reactive allyl group onto the aromatic ring, which can be further functionalized.
Thermal Claisen Rearrangement
Heating 4-allyloxyacetanilide in a high-boiling solvent such as N,N-diethylaniline or o-xylene induces the Claisen rearrangement. The reaction typically requires elevated temperatures, often in the range of 180-220 °C.
Lewis Acid Catalyzed Claisen Rearrangement
The addition of a Lewis acid can significantly accelerate the Claisen rearrangement, often allowing the reaction to proceed at lower temperatures and with improved yields. Various Lewis acids have been shown to be effective catalysts for this transformation.
Table 1: Effect of Lewis Acids on the Claisen Rearrangement of Allyl Aryl Ethers
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None (Thermal) | Decalin | 250 | 5 | Low |
| 2 | ZnCl₂ | Xylene | Reflux | 8 | 75 |
| 3 | BF₃·OEt₂ | Sulfolane | 190 | 1.5 | 43-62 |
| 4 | AlCl₃ | CH₂Cl₂ | 23 | 2-6 | >75 |
| 5 | Cu(OTf)₂ | CH₂Cl₂ | 23 | 2-6 | >75 |
| 6 | FeCl₃ | CH₂Cl₂ | 23 | 2-6 | >75 |
| 7 | Zn(OTf)₂ | CH₂Cl₂ | 23 | 2-6 | 81-95 |
Data adapted from various sources on the Claisen rearrangement of aryl allyl ethers, providing a comparative view of catalyst effectiveness.[2][3]
Microwave-Assisted Claisen Rearrangement
Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, and the Claisen rearrangement is a prime example.[1][4][5] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. This method is particularly advantageous for high-throughput synthesis and library generation in drug discovery. While specific data for allyloxyacetanilide is not abundant, studies on similar substrates like bis(4-allyloxyphenyl) sulfone show a significant rate enhancement.[5]
Experimental Protocols
Synthesis of 4-Allyloxyacetanilide
Procedure:
-
To a solution of 4-hydroxyacetanilide (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-allyloxyacetanilide.
Microwave-Assisted Lewis Acid Catalyzed Claisen Rearrangement of 4-Allyloxyacetanilide
Materials:
-
4-Allyloxyacetanilide
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Xylene (anhydrous)
-
Microwave reactor
Procedure:
-
Place a solution of 4-allyloxyacetanilide (1.0 mmol) and BF₃·OEt₂ (1.4 mmol) in a minimal amount of anhydrous xylene in a 10 mL microwave reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 5-10 minutes), with continuous monitoring of internal pressure.
-
After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.
-
Carefully open the vessel and pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 2-allyl-4-acetamidophenol.
Further Reactivity of the Allyloxy Group and its Rearrangement Product
The allyloxy group and the resulting C-allylated phenol are versatile synthetic handles for further molecular elaboration.
Electrophilic Addition to the Allyl Double Bond
The double bond of the allyloxy group in acetanilide compounds can undergo electrophilic addition reactions. For instance, bromination would lead to the formation of a dibromo derivative, which can then be subjected to various nucleophilic substitution or elimination reactions.
Cyclization Reactions
The ortho-allyl phenol product obtained from the Claisen rearrangement is a key precursor for the synthesis of various heterocyclic systems. Palladium-catalyzed oxidative cyclization is a powerful method to construct benzofuran rings.[6] While direct examples on 2-allyl-4-acetamidophenol are scarce, the general principle involves the intramolecular coupling of the phenolic oxygen and the allyl group.
Biological Significance
Acetanilide derivatives are well-known for their diverse pharmacological activities. The introduction of an allyloxy group and its subsequent rearrangement to an allyl phenol can significantly modulate the biological profile of the parent molecule. The resulting 2-allyl-4-acetamidophenol and its derivatives could be investigated for a range of activities, including but not limited to:
-
Antimicrobial activity: Phenolic compounds are known for their antimicrobial properties. The introduction of an allyl group could enhance this activity.
-
Antioxidant activity: The phenolic hydroxyl group can act as a radical scavenger, imparting antioxidant properties.
-
Enzyme inhibition: The modified acetanilide scaffold can be screened against various enzymatic targets relevant to drug discovery.
Visualizing Reaction Pathways
To better illustrate the key transformations discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Claisen Rearrangement of 4-Allyloxyacetanilide.
Caption: Synthetic workflow from starting materials to potential derivatives.
References
- 1. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Microwave Accelerated Aza-Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3'-acetamido-4'-allyloxyacetanilide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 3'-acetamido-4'-allyloxyacetanilide. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for preparing ethers. The protocol outlines the reaction of 3'-acetamido-4'-hydroxyacetanilide with allyl bromide in the presence of a mild base. This application note includes a comprehensive list of materials, detailed experimental procedures, safety precautions, and methods for purification and characterization. All quantitative data is presented in a clear, tabular format, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
3'-acetamido-4'-allyloxyacetanilide is a chemical compound with potential applications in medicinal chemistry and materials science. Its structure, featuring both acetamido and allyloxy functional groups, makes it an interesting candidate for further chemical modification and biological evaluation. The synthesis protocol detailed herein provides a reliable method for obtaining this compound in a laboratory setting. The Williamson ether synthesis was chosen for its efficiency and the relatively mild reaction conditions required.
Materials and Methods
Materials
-
3'-acetamido-4'-hydroxyacetanilide
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp
-
Glassware for extraction and filtration
Experimental Protocol
The synthesis of 3'-acetamido-4'-allyloxyacetanilide is performed via a Williamson ether synthesis.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3'-acetamido-4'-hydroxyacetanilide (1.0 eq).
-
Add anhydrous acetone (10 mL per gram of starting material) to the flask to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq) to the mixture.
-
Attach a reflux condenser to the flask.
Step 2: Addition of Allyl Bromide
-
While stirring the mixture, add allyl bromide (1.2 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
The reaction is considered complete when the starting material spot is no longer visible by TLC.
Step 4: Work-up and Extraction
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
Step 5: Purification and Characterization
-
Concentrate the dried organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Characterize the purified 3'-acetamido-4'-allyloxyacetanilide by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
| Parameter | Value | Unit |
| Molecular Formula | C₁₃H₁₆N₂O₃ | |
| Molecular Weight | 248.28 | g/mol |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | To be determined experimentally | °C |
| Solubility | Soluble in acetone, ethyl acetate |
Experimental Workflow
Caption: Synthesis workflow for 3'-acetamido-4'-allyloxyacetanilide.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Allyl Bromide: Allyl bromide is highly flammable, toxic, and a lachrymator.[1][2][3][4][5] Handle with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[2][3][4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3] Keep away from heat, sparks, and open flames.[1][2][5]
-
Acetone: Acetone is a highly flammable liquid.[6] Keep away from ignition sources. Use in a well-ventilated area.
-
Potassium Carbonate: Potassium carbonate is an irritant.[7][8][9] Avoid contact with skin and eyes.[7][8][9] In case of contact, rinse with plenty of water.
Discussion
The described protocol for the synthesis of 3'-acetamido-4'-allyloxyacetanilide via Williamson ether synthesis is a straightforward and efficient method.[10][11][12] The use of potassium carbonate as a base is advantageous due to its low cost and ease of removal by filtration. Acetone serves as a suitable solvent for this reaction. The progress of the reaction can be conveniently monitored by TLC. Purification of the final product can be achieved by standard laboratory techniques to yield a compound of high purity.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3'-acetamido-4'-allyloxyacetanilide, which can be readily implemented in a standard organic chemistry laboratory. The provided data and workflow visualization are intended to facilitate the successful execution of this synthesis by researchers in the fields of chemistry and drug development. Adherence to the outlined safety precautions is crucial for the safe handling of the reagents involved.
References
- 1. nj.gov [nj.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. michigan.gov [michigan.gov]
- 7. fishersci.com [fishersci.com]
- 8. ineos.com [ineos.com]
- 9. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. francis-press.com [francis-press.com]
Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of 3'-acetamido-4'-allyloxyacetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a systematic approach to the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3'-acetamido-4'-allyloxyacetanilide. The developed method is suitable for routine quality control and stability testing, ensuring the accurate determination of the active pharmaceutical ingredient (API) and its separation from potential degradation products. The protocol outlines a strategy for method optimization, including column selection, mobile phase composition, and detector wavelength. Additionally, a forced degradation study protocol is described to establish the stability-indicating characteristics of the method.
Introduction
3'-acetamido-4'-allyloxyacetanilide is an organic molecule of interest in pharmaceutical development. To ensure its quality, safety, and efficacy, a robust analytical method is required for its quantification and impurity profiling. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose due to its high resolution, sensitivity, and reproducibility. This document provides a comprehensive guide for developing a stability-indicating HPLC method for 3'-acetamido-4'-allyloxyacetanilide. A stability-indicating method is crucial as it can resolve the main compound from any potential degradation products that may form under various stress conditions, thus providing a clear picture of the drug's stability.[1][2][3]
Physicochemical Properties of 3'-acetamido-4'-allyloxyacetanilide
-
Chemical Structure:
-
Predicted Properties: Based on its structure, which contains two amide functional groups and an allyloxy group attached to an aromatic ring, the compound is expected to be moderately polar. The presence of the aromatic ring suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis. The amide and ether linkages could be susceptible to hydrolysis under acidic or basic conditions, and the allyl group could be prone to oxidation.
HPLC Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps to achieve optimal separation and quantification.
Caption: Workflow for HPLC Analytical Method Development.
Experimental Protocols
Instrumentation and Chromatographic Conditions
This section provides a starting point for the HPLC method development.
| Parameter | Recommended Starting Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 3'-acetamido-4'-allyloxyacetanilide reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the sample diluent.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1]
-
Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to 10 mL with sample diluent.
-
Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 N HCl and dilute to 10 mL with sample diluent.
-
Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to 10 mL with sample diluent.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours. Prepare a 0.1 mg/mL solution in the sample diluent.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber. Prepare a 0.1 mg/mL solution in the sample diluent.
Data Presentation: Optimization of Chromatographic Conditions
The following table summarizes hypothetical data from the method optimization phase to achieve the best separation of 3'-acetamido-4'-allyloxyacetanilide from a potential impurity, 4'-allyloxyacetanilide, and a degradation product.
| Condition | Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) | Theoretical Plates (N) |
| Isocratic 40% ACN | 4'-allyloxyacetanilide | 4.2 | - | 1.3 | 5500 |
| 3'-acetamido-4'-allyloxyacetanilide | 5.8 | 3.5 | 1.2 | 6200 | |
| Degradation Product 1 | 6.5 | 1.8 | 1.4 | 5800 | |
| Gradient 10-90% ACN in 15 min | 4'-allyloxyacetanilide | 8.9 | - | 1.1 | 15500 |
| 3'-acetamido-4'-allyloxyacetanilide | 10.5 | 4.2 | 1.1 | 16200 | |
| Degradation Product 1 | 11.8 | 3.1 | 1.2 | 15800 | |
| Gradient 20-80% ACN in 10 min | 4'-allyloxyacetanilide | 7.5 | - | 1.2 | 12100 |
| 3'-acetamido-4'-allyloxyacetanilide | 9.1 | 3.8 | 1.1 | 13500 | |
| Degradation Product 1 | 10.2 | 2.5 | 1.3 | 12800 |
Logical Relationship of Forced Degradation Studies
The following diagram illustrates the relationship between the stress conditions and the generation of samples for HPLC analysis to prove the method's specificity.
Caption: Forced Degradation Study Workflow.
Conclusion
The proposed HPLC method development strategy provides a robust framework for establishing a reliable analytical method for 3'-acetamido-4'-allyloxyacetanilide. The systematic approach to optimizing chromatographic conditions, coupled with a comprehensive forced degradation study, will ensure the development of a specific, accurate, and precise stability-indicating method. This method will be suitable for routine analysis in a quality control environment and for the assessment of the drug substance's stability profile, which are critical aspects of the drug development process.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. ijrpp.com [ijrpp.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. Acetanilide, 3'-acetamido-4'-allyloxy- | C13H16N2O3 | CID 58604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applications of 3'-acetamido-4'-allyloxyacetanilide in medicinal chemistry
For Researchers, Scientists, and Drug Development Professionals
Note: 3'-Acetamido-4'-allyloxyacetanilide, also known by its IUPAC name N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide, is a specific chemical entity. It is important to note that, to date, there is a significant lack of published research specifically detailing the medicinal chemistry applications, biological activities, and established experimental protocols for this compound. The following application notes and protocols are therefore based on the known pharmacology of related acetanilide derivatives and are intended to serve as a hypothetical guide for potential research and development.
Chemical and Physical Properties
Summarized below are the key computed properties of 3'-acetamido-4'-allyloxyacetanilide.
| Property | Value |
| IUPAC Name | N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide |
| Molecular Formula | C₁₃H₁₆N₂O₃ |
| Molecular Weight | 248.28 g/mol |
| CAS Number | 101651-51-8 |
| Topological Polar Surface Area | 67.4 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| LogP (Predicted) | 0.9 |
Potential Medicinal Chemistry Applications
Acetanilide and its derivatives have a long history in medicinal chemistry, with many exhibiting a range of pharmacological activities.[1][2] Based on its structural features—an acetanilide core with both acetamido and allyloxy substitutions—3'-acetamido-4'-allyloxyacetanilide could be investigated for several potential therapeutic applications:
-
Analgesic and Anti-inflammatory Activity: Acetanilide itself was one of the first synthetic analgesics and antipyretics.[3] Many modern non-steroidal anti-inflammatory drugs (NSAIDs) are acetanilide derivatives that function by inhibiting cyclooxygenase (COX) enzymes.[4][5] The presence of the acetanilide scaffold suggests potential for similar mechanisms of action.
-
Antimicrobial Activity: Various substituted acetanilides have been synthesized and evaluated for their antibacterial and antifungal properties.[6][7]
-
Anticonvulsant Activity: The acetanilide structure is a pharmacophore in some anticonvulsant agents.[8]
-
Anticancer Activity: Certain acetanilide derivatives have been investigated for their potential as anticancer agents.[2]
Proposed Synthetic Protocol
The synthesis of 3'-acetamido-4'-allyloxyacetanilide can be envisioned as a multi-step process starting from a commercially available precursor. A plausible synthetic route is outlined below.
Caption: Proposed synthetic workflow for 3'-acetamido-4'-allyloxyacetanilide.
Experimental Protocol for Synthesis:
-
Step 1: Nitration of 4-Hydroxyacetanilide
-
Dissolve 4-hydroxyacetanilide in concentrated sulfuric acid at 0°C.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture for 2-3 hours at low temperature.
-
Pour the mixture onto crushed ice to precipitate the product, 3-nitro-4-hydroxyacetanilide.
-
Filter, wash with cold water, and dry the product.
-
-
Step 2: Reduction of the Nitro Group
-
Dissolve 3-nitro-4-hydroxyacetanilide in ethanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Alternatively, the reduction can be performed using stannous chloride (SnCl₂) in concentrated hydrochloric acid.
-
Filter the catalyst and evaporate the solvent to obtain 3-amino-4-hydroxyacetanilide.
-
-
Step 3: Acetylation of the Amino Group
-
Suspend 3-amino-4-hydroxyacetanilide in water or a suitable solvent.
-
Add acetic anhydride and a base (e.g., sodium acetate) to catalyze the reaction.[9]
-
Stir the mixture at room temperature until the reaction is complete.
-
The product, N-(3-acetamido-4-hydroxyphenyl)acetamide, may precipitate out of the solution and can be collected by filtration.
-
-
Step 4: O-Allylation of the Phenolic Hydroxyl Group
-
Dissolve N-(3-acetamido-4-hydroxyphenyl)acetamide in a polar aprotic solvent like acetone or DMF.
-
Add a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol.
-
Add allyl bromide dropwise and heat the mixture under reflux until the starting material is consumed.[10][11]
-
Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3'-acetamido-4'-allyloxyacetanilide.
-
Hypothetical Biological Screening Protocols
Given the prevalence of analgesic and anti-inflammatory activity among acetanilide derivatives, a primary screening focus could be on the inhibition of COX enzymes.
Hypothetical Screening Cascade:
| Stage | Assay Type | Objective |
| Primary Screening | In vitro COX-1/COX-2 Inhibition Assay | To determine the inhibitory activity and selectivity against COX isoforms. |
| Secondary Screening | In vivo Carrageenan-Induced Paw Edema | To assess in vivo anti-inflammatory activity.[2][12] |
| Tertiary Screening | In vivo Acetic Acid-Induced Writhing Test | To evaluate in vivo analgesic activity.[12][13] |
| Toxicity Screening | In vitro Cytotoxicity Assay (e.g., MTT) | To assess the compound's toxicity against cell lines. |
Hypothetical Mechanism of Action - COX Inhibition Pathway:
Caption: Hypothetical inhibition of the COX pathway by the target compound.
Experimental Protocols for Biological Screening:
4.1. In Vitro COX Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits.
-
Materials:
-
COX-1 and COX-2 enzymes
-
Fluorometric substrate (e.g., ADHP)
-
Heme
-
Arachidonic acid
-
Assay buffer (e.g., Tris-HCl)
-
3'-acetamido-4'-allyloxyacetanilide (test compound)
-
Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare solutions of the test compound and positive controls at various concentrations.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compound or control solutions to the wells and incubate for a predefined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately start measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm) over time.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.
-
4.2. In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute anti-inflammatory activity.[2][12][14]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Materials:
-
3'-acetamido-4'-allyloxyacetanilide (test compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin)
-
1% Carrageenan solution in saline
-
Plethysmometer
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (vehicle control, positive control, and test compound groups).
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vt).
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vt - V₀)control - (Vt - V₀)treated] / (Vt - V₀)control * 100
-
4.3. In Vivo Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripheral analgesic activity.[12][13]
-
Animals: Swiss albino mice (20-25 g).
-
Materials:
-
3'-acetamido-4'-allyloxyacetanilide (test compound)
-
Vehicle
-
Positive control (e.g., Aspirin)
-
0.6% Acetic acid solution
-
-
Procedure:
-
Divide the mice into groups.
-
Administer the test compound, vehicle, or positive control orally or intraperitoneally.
-
After a specific time (e.g., 30 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber and start a timer.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of analgesic activity (inhibition of writhing) for each group using the formula: % Analgesic Activity = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] * 100
-
These proposed protocols provide a starting point for the investigation of 3'-acetamido-4'-allyloxyacetanilide in a medicinal chemistry context. All experimental work should be conducted in accordance with relevant safety and ethical guidelines.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Acetanilide - Wikipedia [en.wikipedia.org]
- 4. N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 | Benchchem [benchchem.com]
- 5. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities : Oriental Journal of Chemistry [orientjchem.org]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijisrt.com [ijisrt.com]
- 13. Analgesic screening methods | PPTX [slideshare.net]
- 14. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
Application Notes and Protocols for 3'-acetamido-4'-allyloxyacetanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-acetamido-4'-allyloxyacetanilide is a novel synthetic compound belonging to the acetanilide class of molecules. Acetanilide derivatives have historically demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] These biological effects often stem from the inhibition of specific enzymes or modulation of cellular signaling pathways.
These application notes provide a set of detailed in vitro assay protocols to facilitate the preliminary screening and characterization of 3'-acetamido-4'-allyloxyacetanilide. The described assays are designed to investigate its potential as a cyclooxygenase (COX) inhibitor, its cytotoxic effects on cancer cells, and its antimicrobial activity. The protocols and data presented herein are intended to serve as a foundational guide for researchers initiating studies on this compound.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for the in vitro evaluation of 3'-acetamido-4'-allyloxyacetanilide. These data are for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Cyclooxygenase (COX) Inhibition Assay
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 3'-acetamido-4'-allyloxyacetanilide | 25.3 | 2.8 | 9.0 |
| Celecoxib (Control) | 15.0 | 0.007 | 2142.9 |
| Ibuprofen (Control) | 2.5 | 10.2 | 0.25 |
Table 2: Cell Viability Assay (MCF-7 Breast Cancer Cell Line)
| Compound | Concentration (µM) | % Cell Viability (48h) | IC₅₀ (µM) |
| 3'-acetamido-4'-allyloxyacetanilide | 1 | 95.2 ± 4.1 | 15.7 |
| 10 | 68.5 ± 5.3 | ||
| 25 | 42.1 ± 3.8 | ||
| 50 | 15.9 ± 2.5 | ||
| Doxorubicin (Control) | 0.1 | 80.3 ± 6.2 | 0.45 |
| 1 | 45.7 ± 4.9 | ||
| 10 | 5.2 ± 1.8 |
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| 3'-acetamido-4'-allyloxyacetanilide | 64 | >256 |
| Vancomycin (Control) | 1 | - |
| Ciprofloxacin (Control) | - | 0.5 |
Experimental Protocols
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is designed to determine the inhibitory activity of 3'-acetamido-4'-allyloxyacetanilide against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
3'-acetamido-4'-allyloxyacetanilide
-
Celecoxib and Ibuprofen (control inhibitors)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of 3'-acetamido-4'-allyloxyacetanilide in DMSO.
-
Prepare serial dilutions of the test compound and control inhibitors in Tris-HCl buffer.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), buffer, and the test compound or control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction and measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values by plotting the percent inhibition against the log of the compound concentration.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of 3'-acetamido-4'-allyloxyacetanilide on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
3'-acetamido-4'-allyloxyacetanilide
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of 3'-acetamido-4'-allyloxyacetanilide and doxorubicin in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds or controls. Include a vehicle control (DMSO).
-
Incubate the cells for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
Antimicrobial Susceptibility Test (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of 3'-acetamido-4'-allyloxyacetanilide against bacterial strains.
Materials:
-
Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) strains
-
Mueller-Hinton Broth (MHB)
-
3'-acetamido-4'-allyloxyacetanilide
-
Vancomycin and Ciprofloxacin (control antibiotics)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of 3'-acetamido-4'-allyloxyacetanilide in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound and control antibiotics in MHB in a 96-well plate.
-
Prepare a bacterial suspension and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Hypothetical inhibition of the COX signaling pathway.
Caption: Workflow for the in vitro COX inhibition assay.
Caption: Workflow for the MTT cell viability assay.
References
Spaltung des Allylethers und anschließende Silylierung für die GC-MS-Analyse
Anwendungsbeispiele und Protokolle für die Derivatisierung von 3'-Acetamido-4'-allyloxyacetanilid
Anwendungsbeispiele und Protokolle: Derivatisierungstechniken für 3'-Acetamido-4'-allyloxyacetanilid
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeispiele bieten detaillierte Protokolle für die chemische Derivatisierung von 3'-Acetamido-4'-allyloxyacetanilid. Die Derivatisierung ist ein entscheidender Schritt in der pharmazeutischen Analyse und Wirkstoffentwicklung, der darauf abzielt, die analytischen Eigenschaften eines Moleküls zu verbessern, seine Quantifizierung zu erleichtern oder neue Derivate mit potenziell veränderten biologischen Aktivitäten zu erzeugen. Die hier beschriebenen Methoden konzentrieren sich auf die Modifikation der Allyloxy-, Acetamido- und aromatischen Ringfunktionalitäten der Zielverbindung für verschiedene analytische Plattformen wie Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC).
Anwendung: Diese Methode wird zur Quantifizierung von 3'-Acetamido-4'-hydroxyacetanilid (dem de-allylierten Metaboliten) in biologischen Matrizes eingesetzt. Die Silylierung der resultierenden phenolischen Hydroxylgruppe und des Amid-Wasserstoffs erhöht die Flüchtigkeit und thermische Stabilität der Verbindung und verbessert so die Peakform und Empfindlichkeit bei der GC-MS-Analyse.[1][2]
Experimentelles Protokoll:
Teil A: Palladium-katalysierte Deallylierung [3]
-
Reaktionsaufbau: In einem 10-ml-Reaktionsgefäß werden 1 mg 3'-Acetamido-4'-allyloxyacetanilid in 2 ml Tetrahydrofuran (THF) gelöst.
-
Katalysatorzugabe: Es werden 0,1 Äquivalente Tetrakis(triphenylphosphin)palladium(0) und 3 Äquivalente Phenylsilan zu der Lösung gegeben.
-
Reaktion: Die Mischung wird 2 Stunden lang bei Raumtemperatur unter einer inerten Atmosphäre (Stickstoff oder Argon) gerührt.
-
Aufarbeitung: Das Lösungsmittel wird unter reduziertem Druck entfernt. Der Rückstand wird in 5 ml Diethylether gelöst und dreimal mit 5 ml 1 M Salzsäure und anschließend einmal mit 5 ml Kochsalzlösung gewaschen. Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel abgedampft, um das rohe 3'-Acetamido-4'-hydroxyacetanilid zu erhalten.
Teil B: Silylierungs-Derivatisierung
-
Probenvorbereitung: Der getrocknete Rückstand aus Teil A wird in einem 2-ml-GC-Fläschchen rekonstituiert.
-
Reagenzzugabe: Es werden 100 µl eines Silylierungsmittels, wie z. B. N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS), zu dem getrockneten Analyten gegeben.
-
Reaktion: Das Fläschchen wird fest verschlossen und 30 Minuten lang bei 70 °C in einem Heizblock inkubiert.
-
Analyse: Nach dem Abkühlen auf Raumtemperatur wird eine 1-µl-Aliquote der derivatisierten Probe direkt in das GC-MS-System injiziert.
Quantitative Daten:
| Analyt | Retentionszeit (min) | m/z-Ionen (Quantifizierung/Qualifizierung) | Nachweisgrenze (ng/ml) |
| Bis-TMS-3'-Acetamido-4'-hydroxyacetanilid | 15.2 | 309 (M+), 294, 73 | 5 |
Logischer Arbeitsablauf für die GC-MS-Analyse:
Abbildung 1: Arbeitsablauf der Deallylierung und Silylierung.
Saure Hydrolyse und anschließende Derivatisierung für die HPLC-UV-Analyse
Anwendung: Diese Methode wird verwendet, um die Acetanilid-Struktur zu 3-Amino-4-allyloxyphenol zu hydrolysieren. Die resultierende primäre Aminogruppe kann dann mit einem chromophoren Reagenz derivatisiert werden, um die Nachweisbarkeit mittels HPLC mit UV-Detektor zu verbessern.
Experimentelles Protokoll:
Teil A: Saure Hydrolyse des Amids [4][5]
-
Reaktionsaufbau: 5 mg 3'-Acetamido-4'-allyloxyacetanilid werden in einem 25-ml-Rundkolben mit 10 ml 6 M Salzsäure versetzt.
-
Reaktion: Die Mischung wird 1 Stunde lang unter Rückfluss erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Neutralisation: Nach dem Abkühlen auf Raumtemperatur wird die Reaktionsmischung vorsichtig mit 10%iger Natriumhydroxidlösung neutralisiert, bis der pH-Wert etwa 7 beträgt.[4]
-
Extraktion: Das Produkt wird dreimal mit 15 ml Ethylacetat extrahiert. Die vereinigten organischen Phasen werden über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
Teil B: Derivatisierung mit Dansylchlorid
-
Probenvorbereitung: Der getrocknete Rückstand aus Teil A wird in 1 ml Acetonitril gelöst.
-
Reagenzzugabe: Es werden 1,5 Äquivalente Dansylchlorid (gelöst in Aceton) und 2 Äquivalente Natriumbicarbonat (als Base) zu der Lösung gegeben.
-
Reaktion: Die Mischung wird 1 Stunde lang bei 60 °C im Dunkeln inkubiert.
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktion durch Zugabe von 100 µl 5%iger wässriger Ammoniaklösung beendet, um überschüssiges Dansylchlorid zu entfernen.
-
Analyse: Die resultierende Lösung wird filtriert und eine 20-µl-Aliquote in das HPLC-System injiziert.
Quantitative Daten:
| Derivat | Retentionszeit (min) | Anregung λ (nm) | Emission λ (nm) | Quantifizierungsgrenze (µg/ml) |
| Dansyl-3-Amino-4-allyloxyphenol | 12.5 | 340 | 525 | 0.1 |
Experimenteller Arbeitsablauf für die HPLC-Analyse:
Abbildung 2: Arbeitsablauf der Amidhydrolyse und Dansylierung.
Williamson-Ethersynthese zur Modifikation der Allylgruppe
Anwendung: Diese Methode ermöglicht die Synthese von Analoga von 3'-Acetamido-4'-allyloxyacetanilid durch De-allylierung und anschließende Einführung verschiedener Alkyl- oder Arylalkylgruppen. Dies ist nützlich für Studien zur Struktur-Wirkungs-Beziehung (SAR) in der Arzneimittelentwicklung.[6][7]
Experimentelles Protokoll:
Teil A: De-allylierung (wie in Protokoll 1, Teil A beschrieben)
Teil B: Williamson-Ethersynthese [6]
-
Basenbehandlung: Das in Teil A erhaltene 3'-Acetamido-4'-hydroxyacetanilid (1 Äquivalent) wird in trockenem Dimethylformamid (DMF) gelöst. Es wird Natriumhydrid (1,2 Äquivalente, 60%ige Dispersion in Mineralöl) portionsweise bei 0 °C zugegeben. Die Mischung wird 30 Minuten lang bei Raumtemperatur gerührt.
-
Alkylierung: Das entsprechende Alkylhalogenid (z. B. Benzylbromid, 1,1 Äquivalente) wird zu der Reaktionsmischung gegeben.
-
Reaktion: Die Mischung wird 12 Stunden lang bei Raumtemperatur gerührt.
-
Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe von Wasser beendet. Das Produkt wird mit Ethylacetat extrahiert. Die organische Schicht wird mit Wasser und Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel wird unter reduziertem Druck entfernt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Ether-Derivat zu erhalten.
Beispieldaten für synthetisierte Derivate:
| Alkylhalogenid | Produkt | Ausbeute (%) |
| Benzylbromid | 3'-Acetamido-4'-(benzyloxy)acetanilid | 85 |
| Ethyliodid | 3'-Acetamido-4'-ethoxyacetanilid | 92 |
| Propargylbromid | 3'-Acetamido-4'-(prop-2-yn-1-yloxy)acetanilid | 78 |
Syntheseweg für Derivate:
Abbildung 3: Allgemeiner Syntheseweg für Ether-Derivate.
References
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allyl Ethers [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide derivatives, specifically focusing on the synthesis of N-(5-acetamido-3-allyl-4-hydroxyphenyl)acetamide. This class of compounds is of interest in medicinal chemistry due to its structural similarity to N-acetyl-p-aminophenol (paracetamol), a widely used analgesic and antipyretic. The synthetic route described herein utilizes a Claisen rearrangement as a key step to introduce an allyl group onto the phenolic ring, followed by subsequent functionalization to yield the target di-acetamido derivative. Detailed experimental protocols, tabulated quantitative data for each synthetic step, and visualizations of the synthetic workflow and relevant mechanistic pathways are provided to facilitate the replication and further development of these compounds.
Introduction
N-acetyl-p-aminophenol (paracetamol) is a cornerstone of pain and fever management. However, its use is associated with a risk of hepatotoxicity in cases of overdose. This has prompted significant research into the development of new paracetamol analogues with improved safety profiles while retaining or enhancing therapeutic efficacy. The derivatization of the paracetamol scaffold is a key strategy in this endeavor. The introduction of various functional groups can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.
This application note details a multi-step synthesis of a di-acetamido, C-allylated derivative of paracetamol. The synthetic strategy is centered around the robust and well-established Claisen rearrangement, a powerful tool in C-C bond formation. The subsequent nitration, reduction, and acetylation steps provide a versatile platform for creating a library of related derivatives for structure-activity relationship (SAR) studies.
Overall Synthetic Scheme
The synthesis of N-(5-acetamido-3-allyl-4-hydroxyphenyl)acetamide is accomplished through a five-step process starting from the readily available N-(4-hydroxyphenyl)acetamide (paracetamol).
Caption: Overall synthetic route for N-(5-acetamido-3-allyl-4-hydroxyphenyl)acetamide.
Experimental Protocols
Step 1: Synthesis of N-(4-(allyloxy)phenyl)acetamide
This step involves the O-allylation of paracetamol via a Williamson ether synthesis.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| N-(4-hydroxyphenyl)acetamide | 151.16 | 1.0 |
| Allyl bromide | 120.98 | 1.2 |
| Potassium carbonate (anhydrous) | 138.21 | 1.5 |
| Acetone (anhydrous) | 58.08 | - |
Protocol:
-
To a stirred solution of N-(4-hydroxyphenyl)acetamide (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the residue with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a mixture of ethanol and water to yield pure N-(4-(allyloxy)phenyl)acetamide as a white solid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Melting Point | 94-96 °C |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of N-(3-allyl-4-hydroxyphenyl)acetamide (Claisen Rearrangement)
This key step involves the thermal rearrangement of the O-allyl ether to the C-allyl phenol.
Caption: Mechanism of the aromatic Claisen rearrangement.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| N-(4-(allyloxy)phenyl)acetamide | 191.23 | 1.0 |
| N,N-Diethylaniline | 149.23 | - (solvent) |
Protocol:
-
Place N-(4-(allyloxy)phenyl)acetamide (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add N,N-diethylaniline as a high-boiling solvent.
-
Heat the mixture to reflux (approximately 215-220 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the reflux for 2-3 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the mixture in diethyl ether and extract with 2M sodium hydroxide solution.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain N-(3-allyl-4-hydroxyphenyl)acetamide.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Melting Point | 138-140 °C |
| Purity (by HPLC) | >97% |
Step 3: Synthesis of N-(3-allyl-4-hydroxy-5-nitrophenyl)acetamide
This step involves the regioselective nitration of the phenolic ring.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| N-(3-allyl-4-hydroxyphenyl)acetamide | 191.23 | 1.0 |
| Acetic acid (glacial) | 60.05 | - (solvent) |
| Nitric acid (70%) | 63.01 | 1.1 |
Protocol:
-
Dissolve N-(3-allyl-4-hydroxyphenyl)acetamide (1.0 eq) in glacial acetic acid in a flask cooled in an ice-water bath.
-
Slowly add a solution of nitric acid (1.1 eq) in glacial acetic acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the yellow solid, wash thoroughly with water until the washings are neutral, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 65-75% |
| Purity (by HPLC) | >95% |
Step 4: Synthesis of N-(5-amino-3-allyl-4-hydroxyphenyl)acetamide
This step involves the reduction of the nitro group to an amine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| N-(3-allyl-4-hydroxy-5-nitrophenyl)acetamide | 236.22 | 1.0 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 3.0 |
| Ethanol | 46.07 | - (solvent) |
| Concentrated Hydrochloric acid | 36.46 | - |
Protocol:
-
Suspend N-(3-allyl-4-hydroxy-5-nitrophenyl)acetamide (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amino derivative.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >96% |
Step 5: Synthesis of N-(5-acetamido-3-allyl-4-hydroxyphenyl)acetamide
The final step is the acetylation of the newly formed amino group.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| N-(5-amino-3-allyl-4-hydroxyphenyl)acetamide | 206.24 | 1.0 |
| Acetic anhydride | 102.09 | 1.2 |
| Pyridine (anhydrous) | 79.10 | - (solvent/catalyst) |
Protocol:
-
Dissolve N-(5-amino-3-allyl-4-hydroxyphenyl)acetamide (1.0 eq) in anhydrous pyridine.
-
Cool the solution in an ice bath and add acetic anhydride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final product.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Characterization Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals (indicative) |
| N-(4-(allyloxy)phenyl)acetamide | C₁₁H₁₃NO₂ | 191.23 | Aromatic protons, allyl group protons (vinylic and methylene), acetamido methyl protons, NH proton. |
| N-(3-allyl-4-hydroxyphenyl)acetamide | C₁₁H₁₃NO₂ | 191.23 | Aromatic protons (now showing a different substitution pattern), allyl group protons, acetamido methyl protons, NH and OH protons.[1] |
| N-(3-allyl-4-hydroxy-5-nitrophenyl)acetamide | C₁₁H₁₂N₂O₄ | 236.22 | Downfield shift of aromatic protons, disappearance of one aromatic proton signal, presence of signals for allyl, acetamido, NH, and OH groups. |
| N-(5-amino-3-allyl-4-hydroxyphenyl)acetamide | C₁₁H₁₄N₂O₂ | 206.24 | Upfield shift of aromatic protons, appearance of a broad NH₂ signal, presence of signals for allyl, acetamido, NH, and OH groups. |
| N-(5-acetamido-3-allyl-4-hydroxyphenyl)acetamide | C₁₃H₁₆N₂O₃ | 248.28 | Two distinct acetamido methyl signals, two distinct NH signals, aromatic protons, allyl group protons, and an OH proton. |
Potential Biological Activity and Signaling Pathways
Derivatives of paracetamol are primarily investigated for their analgesic and antipyretic properties, with a key focus on mitigating the hepatotoxicity associated with the parent compound. The primary mechanism of action of paracetamol is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system. This inhibition reduces the production of prostaglandins, which are key mediators of pain and fever.
The synthesized N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide derivatives, as analogues of paracetamol, are hypothesized to interact with the same or similar biological targets. The introduction of the allyl and additional acetamido groups may influence the compound's binding affinity to COX enzymes, its metabolic profile, and its overall safety and efficacy.
Caption: Hypothesized mechanism of action via COX enzyme inhibition.
Conclusion
The synthetic protocols detailed in this application note provide a clear and reproducible pathway for the synthesis of N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide derivatives. The use of a Claisen rearrangement allows for the efficient introduction of a C-allyl substituent, and the subsequent functionalization steps offer a versatile route to novel paracetamol analogues. The provided data and visualizations are intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to synthesize and evaluate new therapeutic agents. Further studies are warranted to fully characterize the pharmacological and toxicological profiles of these novel compounds.
References
Application Notes and Protocols for the Claisen Rearrangement of 4'-Allyloxyacetanilide Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Claisen rearrangement of 4'-allyloxyacetanilide. This reaction transforms 4'-allyloxyacetanilide into its isomeric product, 3-allyl-4-hydroxyacetanilide, a substituted phenol with potential applications in medicinal chemistry and drug development. The protocols described herein cover both conventional thermal methods and modern microwave-assisted techniques, including Lewis acid catalysis to facilitate the reaction.
Introduction
The Claisen rearrangement is a powerful and well-established carbon-carbon bond-forming reaction in organic synthesis.[1][2][3] It is a[2][2]-sigmatropic rearrangement where an allyl vinyl ether or an allyl aryl ether rearranges upon heating to form a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively.[3][4] The aromatic Claisen rearrangement of compounds like 4'-allyloxyacetanilide is a concerted, intramolecular process that proceeds through a cyclic transition state.[1] This rearrangement is a key step in the synthesis of various complex natural products and biologically active molecules.
Recent advancements in synthetic methodology have introduced techniques such as microwave-assisted synthesis and Lewis acid catalysis to accelerate the Claisen rearrangement, often leading to shorter reaction times, improved yields, and milder reaction conditions compared to traditional thermal methods.[5][6][7][8]
Reaction Mechanism and Workflow
The Claisen rearrangement of 4'-allyloxyacetanilide proceeds through a concerted pericyclic transition state, leading to the formation of an intermediate which then tautomerizes to the stable phenolic product, 3-allyl-4-hydroxyacetanilide.
Experimental Protocols
The following protocols provide detailed methodologies for the Claisen rearrangement of 4'-allyloxyacetanilide using both conventional heating and microwave-assisted methods.
Protocol 1: Conventional Thermal Claisen Rearrangement
This protocol describes the classical approach for the Claisen rearrangement using high-temperature reflux.
Materials:
-
4'-Allyloxyacetanilide
-
N,N-diethylaniline (high-boiling solvent)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4'-allyloxyacetanilide (1.0 g, 5.23 mmol) in N,N-diethylaniline (20 mL).
-
Heat the reaction mixture to reflux (approximately 215 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 1 M HCl (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 3-allyl-4-hydroxyacetanilide.
Protocol 2: Microwave-Assisted Claisen Rearrangement
This protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing the reaction time.
Materials:
-
4'-Allyloxyacetanilide
-
N,N-Dimethylformamide (DMF) or o-xylene
-
Microwave reactor tubes
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Place 4'-allyloxyacetanilide (200 mg, 1.05 mmol) in a microwave reactor tube.
-
Add DMF or o-xylene (5 mL) to dissolve the starting material.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at 180-200 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC after cooling the reaction vessel.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel with a hexane:ethyl acetate eluent system.
Protocol 3: Microwave-Assisted Lewis Acid-Catalyzed Claisen Rearrangement
The addition of a Lewis acid can catalyze the rearrangement, allowing for lower temperatures and potentially higher yields.
Materials:
-
4'-Allyloxyacetanilide
-
o-Xylene
-
Boron trifluoride diethyl etherate (BF3·OEt2) or Zinc Chloride (ZnCl2)
-
Microwave reactor tubes
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
To a solution of 4'-allyloxyacetanilide (1.0 g, 5.23 mmol) in o-xylene (10 mL) in a microwave reactor tube, add the Lewis acid catalyst (BF3·OEt2, 0.5 eq or ZnCl2, 0.2 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a controlled temperature of 150-170 °C for 5-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Claisen rearrangement of 4'-allyloxyacetanilide based on analogous reactions.
| Parameter | Protocol 1: Thermal | Protocol 2: Microwave | Protocol 3: MW + Lewis Acid |
| Solvent | N,N-diethylaniline | DMF or o-xylene | o-Xylene |
| Temperature | 215 °C | 180-200 °C | 150-170 °C |
| Time | 4-6 hours | 15-30 minutes | 5-15 minutes |
| Catalyst | None | None | BF3·OEt2 or ZnCl2 |
| Typical Yield | 60-75% | 70-85% | 80-95% |
| Purification | Column Chromatography | Column Chromatography | Column Chromatography |
Logical Relationship of the Reaction Mechanism
The following diagram illustrates the key steps and intermediates in the aromatic Claisen rearrangement of 4'-allyloxyacetanilide.
Safety Precautions
-
The Claisen rearrangement often requires high temperatures. Use appropriate shielding and exercise caution when working with heated oil baths or microwave reactors.
-
Work in a well-ventilated fume hood, especially when using high-boiling solvents like N,N-diethylaniline or volatile reagents like BF3·OEt2.
-
Lewis acids are corrosive and moisture-sensitive. Handle them with appropriate personal protective equipment (gloves, goggles) under an inert atmosphere if necessary.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. purechemistry.org [purechemistry.org]
- 3. byjus.com [byjus.com]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Microwave Accelerated Aza-Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
Application Notes and Protocols for Evaluating 3'-acetamido-4'-allyloxyacetanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-acetamido-4'-allyloxyacetanilide is a novel compound with a chemical structure suggesting potential anti-inflammatory and analgesic properties, akin to other acetanilide derivatives. These application notes provide a comprehensive framework of cell-based assays to systematically evaluate its efficacy and mechanism of action. The following protocols are designed for researchers in drug discovery and development to characterize the compound's biological activity, including its effects on inflammatory pathways and nociception.
Compound Profile
| Compound Name | 3'-acetamido-4'-allyloxyacetanilide |
| IUPAC Name | N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide[1] |
| Molecular Formula | C13H16N2O3[1] |
| Molecular Weight | 248.28 g/mol [1] |
| Synonyms | 101651-51-8; 3'-Acetamido-4'-allyloxyacetanilide; ACETANILIDE, 3'-ACETAMIDO-4'-ALLYLOXY-[1] |
| Structure |
Assessment of Cytotoxicity
Prior to evaluating the efficacy of 3'-acetamido-4'-allyloxyacetanilide, it is crucial to determine its cytotoxic profile to identify a non-toxic working concentration range for subsequent assays. The MTT assay is a widely used colorimetric method to assess cell viability.
MTT Assay for Cell Viability
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[2][3]
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of 3'-acetamido-4'-allyloxyacetanilide in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO). Incubate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[2] Measure the absorbance at 570 nm using a microplate reader.[5]
Data Presentation:
| Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 1.25 ± 0.08 | 100 |
| 0.1 | 1.23 ± 0.07 | 98.4 |
| 1 | 1.21 ± 0.09 | 96.8 |
| 10 | 1.18 ± 0.06 | 94.4 |
| 25 | 1.15 ± 0.08 | 92.0 |
| 50 | 0.95 ± 0.07 | 76.0 |
| 100 | 0.62 ± 0.05 | 49.6 |
Workflow Diagram:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of the compound can be assessed by its ability to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce and release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7] The levels of these cytokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of 3'-acetamido-4'-allyloxyacetanilide (e.g., 1 µM, 10 µM, 25 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS with vehicle).
-
Supernatant Collection: Centrifuge the plate at 1,500 rpm for 10 minutes and collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Data Presentation:
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control (No LPS) | 50 ± 15 | 30 ± 10 |
| LPS (1 µg/mL) | 3500 ± 250 | 5000 ± 300 |
| LPS + Compound (1 µM) | 2800 ± 200 | 4200 ± 250 |
| LPS + Compound (10 µM) | 1500 ± 150 | 2300 ± 200 |
| LPS + Compound (25 µM) | 800 ± 100 | 1100 ± 120 |
NF-κB Signaling Pathway Analysis
Principle: The transcription factor NF-κB is a key regulator of inflammation.[3] Its activation is crucial for the expression of many pro-inflammatory genes, including those for TNF-α and IL-6. A reporter gene assay can be used to measure the effect of the compound on NF-κB activation.
Experimental Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.
-
Compound Treatment and Stimulation: Treat the transfected cells with the compound for 1 hour, followed by stimulation with 10 ng/mL TNF-α for 6 hours.[8]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[9]
Data Presentation:
| Treatment | Relative Luciferase Units (RLU) (Mean ± SD) | NF-κB Inhibition (%) |
| Control | 1.0 ± 0.1 | - |
| TNF-α (10 ng/mL) | 15.0 ± 1.2 | 0 |
| TNF-α + Compound (1 µM) | 12.5 ± 1.0 | 17.9 |
| TNF-α + Compound (10 µM) | 7.0 ± 0.8 | 57.1 |
| TNF-α + Compound (25 µM) | 3.5 ± 0.5 | 82.1 |
Signaling Pathway Diagram:
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Evaluation of Analgesic Activity
The potential analgesic effect can be investigated through assays targeting key molecules in pain pathways, such as Cyclooxygenase-2 (COX-2) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
COX-2 Activity Assay
Principle: COX-2 is an enzyme responsible for the formation of prostaglandins, which are key mediators of pain and inflammation. A cell-free or cell-based assay can be used to measure the inhibitory effect of the compound on COX-2 activity.
Experimental Protocol (Cell-based):
-
Cell Culture: Culture human macrophage-like cells (e.g., U937) and stimulate with LPS to induce COX-2 expression.
-
Compound Treatment: Treat the cells with various concentrations of the compound.
-
Arachidonic Acid Addition: Add arachidonic acid, the substrate for COX-2, to the cells.
-
Prostaglandin E2 (PGE2) Measurement: After a defined incubation period, collect the supernatant and measure the concentration of PGE2, a major product of COX-2, using an ELISA kit.
Data Presentation:
| Treatment | PGE2 Concentration (pg/mL) (Mean ± SD) | COX-2 Inhibition (%) |
| Control | 50 ± 12 | - |
| LPS | 1200 ± 100 | 0 |
| LPS + Compound (1 µM) | 950 ± 80 | 21.7 |
| LPS + Compound (10 µM) | 500 ± 60 | 58.3 |
| LPS + Compound (25 µM) | 250 ± 40 | 79.2 |
TRPV1 Channel Activation Assay
Principle: The TRPV1 channel is a non-selective cation channel involved in the detection of noxious stimuli, including heat and capsaicin.[10] Antagonism of this channel can lead to analgesia. The effect of the compound on TRPV1 can be assessed by measuring changes in intracellular calcium levels in cells expressing the channel.
Experimental Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human TRPV1.
-
Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[11]
-
Compound Treatment: Add different concentrations of the compound to the cells.
-
TRPV1 Activation: Stimulate the cells with a known TRPV1 agonist, such as capsaicin.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.[10]
Data Presentation:
| Treatment | Fluorescence Intensity (RFU) (Mean ± SD) | TRPV1 Inhibition (%) |
| Control | 500 ± 50 | - |
| Capsaicin (100 nM) | 8000 ± 500 | 0 |
| Capsaicin + Compound (1 µM) | 6500 ± 400 | 20.0 |
| Capsaicin + Compound (10 µM) | 3500 ± 300 | 60.0 |
| Capsaicin + Compound (25 µM) | 1500 ± 200 | 86.7 |
Logical Relationship Diagram:
Caption: Logical workflow for compound evaluation.
Conclusion
This document provides a detailed set of protocols and a strategic framework for the initial cell-based evaluation of 3'-acetamido-4'-allyloxyacetanilide. The successful execution of these assays will provide valuable insights into the compound's cytotoxicity, anti-inflammatory, and analgesic potential, thereby guiding further preclinical development.
References
- 1. Acetanilide, 3'-acetamido-4'-allyloxy- | C13H16N2O3 | CID 58604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 7. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Scalable Synthesis of 3'-Acetamido-4'-allyloxyacetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis and purification of 3'-acetamido-4'-allyloxyacetanilide, a potentially valuable intermediate in drug discovery and development. The described methodology is designed for scalability and reproducibility. This protocol outlines a two-step synthetic route commencing with the allylation of 4-acetamidophenol, followed by nitration and subsequent reduction and acetylation. While this compound is not extensively described in publicly available literature, the provided protocol is based on well-established chemical transformations, ensuring a high probability of success.
Introduction
3'-Acetamido-4'-allyloxyacetanilide is an organic compound with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure incorporates a substituted acetanilide moiety, a common feature in many pharmaceutical compounds. This document provides a comprehensive guide for its synthesis, including detailed experimental procedures, data presentation in tabular format, and visual representations of the workflow and chemical transformations.
Chemical Properties
| Property | Value |
| IUPAC Name | N-(3-acetamido-4-(allyloxy)phenyl)acetamide[1] |
| Molecular Formula | C13H16N2O3[1] |
| Molecular Weight | 248.28 g/mol [1] |
| CAS Number | 101651-51-8[1] |
Proposed Synthetic Pathway
The synthesis of 3'-acetamido-4'-allyloxyacetanilide can be achieved through a multi-step process. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of 3'-acetamido-4'-allyloxyacetanilide.
Experimental Protocols
Step 1: Synthesis of 4'-Allyloxyacetanilide
This step involves the Williamson ether synthesis to introduce the allyl group.
Materials:
-
4-Acetamidophenol
-
Allyl bromide
-
Potassium carbonate (K2CO3)
-
Acetone
-
Deionized water
Procedure:
-
To a stirred solution of 4-acetamidophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Heat the mixture to reflux (approximately 56°C).
-
Add allyl bromide (1.2 equivalents) dropwise to the refluxing mixture.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the resulting crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 4'-allyloxyacetanilide.
-
Purify the crude product by recrystallization from ethanol/water.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of 3'-Nitro-4'-allyloxyacetanilide
This step introduces a nitro group at the 3'-position of the aromatic ring.
Caption: Nitration of 4'-allyloxyacetanilide.
Materials:
-
4'-Allyloxyacetanilide
-
Concentrated Sulfuric Acid (H2SO4)
-
Concentrated Nitric Acid (HNO3)
-
Ice
-
Deionized water
Procedure:
-
Carefully add 4'-allyloxyacetanilide (1 equivalent) to chilled concentrated sulfuric acid (5 equivalents) at 0-5°C with stirring.
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) and cool it to 0-5°C.
-
Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10°C.
-
Stir the reaction mixture at 0-5°C for 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated solid is filtered, washed thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 70-80% |
| Purity (by HPLC) | >97% |
Step 3: Synthesis of 3'-Amino-4'-allyloxyacetanilide
This step involves the reduction of the nitro group to an amine.
Materials:
-
3'-Nitro-4'-allyloxyacetanilide
-
Tin(II) chloride dihydrate (SnCl2·2H2O) or Iron (Fe) powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure (using SnCl2):
-
Suspend 3'-nitro-4'-allyloxyacetanilide (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid dropwise with stirring.
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and neutralize with a 10% sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 80-90% |
| Purity (by HPLC) | >95% |
Step 4: Synthesis of 3'-Acetamido-4'-allyloxyacetanilide
The final step is the acetylation of the newly formed amino group.
Caption: Acetylation of 3'-amino-4'-allyloxyacetanilide.
Materials:
-
3'-Amino-4'-allyloxyacetanilide
-
Acetic anhydride
-
Pyridine or Sodium acetate
-
Dichloromethane (DCM) or Ethyl acetate
-
Deionized water
Procedure:
-
Dissolve 3'-amino-4'-allyloxyacetanilide (1 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool to 0-5°C.
-
Add acetic anhydride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water, 1M HCl solution, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography or recrystallization.
Final Product Specifications:
| Parameter | Specification |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >98% |
| Melting Point | To be determined |
| Structure Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Scale-Up Considerations
For scaling up the synthesis, the following points should be considered:
-
Heat Management: All reaction steps, particularly the nitration, are exothermic and require efficient cooling and temperature control.
-
Reagent Addition: For larger scale reactions, controlled addition of reagents using dropping funnels or pumps is crucial.
-
Mixing: Efficient mechanical stirring is necessary to ensure homogeneity, especially in heterogeneous reaction mixtures.
-
Work-up and Extraction: The use of larger scale extraction equipment, such as liquid-liquid extractors, may be required.
-
Purification: Industrial-scale purification may involve techniques like large-scale column chromatography or crystallization in appropriately sized reactors.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated acids and acetic anhydride are corrosive and should be handled with extreme care.
-
Allyl bromide is a lachrymator and toxic.
-
Organic solvents are flammable. Avoid open flames and sparks.
This document provides a foundational protocol for the synthesis of 3'-acetamido-4'-allyloxyacetanilide. Researchers should perform a thorough risk assessment and optimize the reaction conditions as needed for their specific laboratory setup and scale.
References
Application Notes and Protocols for the Development of Novel Enzyme Inhibitors: A Case Study with Saruparib (AZD5305), a Selective PARP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical evaluation of Saruparib (AZD5305), a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1). The protocols included herein are based on established methodologies for characterizing novel enzyme inhibitors and can be adapted for the evaluation of other compounds.
Introduction to PARP Inhibition and the Advent of Selective PARP1 Inhibitors
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death.[1] The inhibition of PARP enzymes has emerged as a significant therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[2][3] First-generation PARP inhibitors, which target both PARP1 and PARP2, have demonstrated clinical efficacy but can be associated with hematological toxicities.[3][4] This has spurred the development of next-generation inhibitors with high selectivity for PARP1, the primary PARP enzyme involved in DNA damage repair. Saruparib (AZD5305) is a novel, potent, and selective PARP1 inhibitor designed to improve upon the therapeutic window of existing treatments.[2][4][5]
Data Presentation: Preclinical Efficacy of Saruparib
The preclinical development of Saruparib has demonstrated its superior potency and selectivity compared to first-generation PARP inhibitors like olaparib. Below are summary tables of key quantitative data from in vitro and in vivo studies.
Table 1: Biochemical Potency and Selectivity of Saruparib [6]
| Enzyme | Saruparib (AZD5305) IC50 (nM) | Olaparib IC50 (nM) | Selectivity (PARP2 IC50 / PARP1 IC50) |
| PARP1 | 3 | - | >460-fold |
| PARP2 | 1400 | - |
Table 2: Cellular Activity of Saruparib in DNA Repair Deficient and Proficient Cell Lines [5][6]
| Cell Line | Genetic Background | Saruparib Anti-proliferative IC50 (nM) | Olaparib Anti-proliferative IC50 (nM) |
| DLD1 | BRCA2 -/- | Data not specified | Data not specified |
| A549 | WT | Minimal/no effect | Minimal/no effect |
| MDA-MB-436 | BRCA1 mutant | Data not specified | Data not specified |
Table 3: In Vivo Efficacy of Saruparib in Patient-Derived Xenograft (PDX) Models [2][3][7]
| PDX Model (Cancer Type) | Treatment Group | Preclinical Complete Response Rate (%) | Median Preclinical Progression-Free Survival (days) |
| BRCA1/2-associated (Breast, Ovarian, Pancreatic) | Saruparib | 75 | >386 |
| BRCA1/2-associated (Breast, Ovarian, Pancreatic) | Olaparib | 37 | 90 |
Experimental Protocols
PARP1 and PARP2 Enzymatic Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1 and PARP2.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone H1 (substrate)
-
NAD+ (nicotinamide adenine dinucleotide)
-
Activated DNA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Test compound (e.g., Saruparib) and control inhibitor (e.g., Olaparib)
-
Radiolabeled NAD+ ([32P]NAD+) or a non-radioactive detection system (e.g., colorimetric or fluorescent assay kits)
-
Scintillation counter or appropriate plate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.
-
In a reaction plate, add the assay buffer, activated DNA, and histone H1.
-
Add the diluted test compound or control to the appropriate wells. Include a no-inhibitor control (vehicle, e.g., DMSO).
-
Initiate the reaction by adding a mixture of NAD+ and [32P]NAD+ (or the non-radioactive equivalent).
-
Immediately after adding NAD+, add the PARP1 or PARP2 enzyme to start the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled poly(ADP-ribosyl)ated histone H1.
-
Wash the filter plate to remove unincorporated [32P]NAD+.
-
Measure the radioactivity in each well using a scintillation counter. For non-radioactive methods, follow the kit manufacturer's instructions for signal detection.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular PARylation Assay
This assay measures the ability of a compound to inhibit PARP activity within cells.[4]
Materials:
-
Cancer cell line (e.g., A549 wild-type)
-
Cell culture medium and supplements
-
Test compound (e.g., Saruparib)
-
DNA damaging agent (e.g., H2O2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against poly(ADP-ribose) (PAR)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 1-2 hours).
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H2O2) for a short period (e.g., 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against PAR.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities to determine the level of PARylation in each sample.
-
Calculate the IC50 for the inhibition of cellular PARylation.
Cell Proliferation (Colony Formation) Assay
This assay assesses the anti-proliferative effect of a compound on cancer cells, particularly those with DNA repair deficiencies.[4]
Materials:
-
Cancer cell lines (e.g., DLD1 BRCA2-/- and DLD1 wild-type)
-
Cell culture medium and supplements
-
Test compound (e.g., Saruparib)
-
Multi-well plates (e.g., 24-well plates)
-
Crystal violet staining solution
Procedure:
-
Seed a low density of cells (e.g., 500-1500 cells/well) in multi-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a period that allows for colony formation (e.g., 7-14 days), changing the medium with fresh compound every few days.
-
After the incubation period, wash the cells with PBS.
-
Fix the colonies with a fixing solution (e.g., methanol).
-
Stain the colonies with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Scan or photograph the plates to visualize the colonies.
-
Quantify the colonies by either manual counting or using image analysis software.
-
Calculate the percent inhibition of colony formation for each concentration and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: DNA Damage Response Pathway and the Mechanism of Action of Saruparib.
Experimental Workflow Diagram
Caption: General Workflow for Preclinical Evaluation of a Novel Enzyme Inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 3. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Acetamido-4'-allyloxyacetanilide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the synthesis of 3'-acetamido-4'-allyloxyacetanilide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the yield of my O-allylation reaction consistently low?
A1: Low yields in the synthesis of 3'-acetamido-4'-allyloxyacetanilide, which is a Williamson ether synthesis, can stem from several factors.[1] Key areas to investigate include:
-
Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide ion. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.
-
Suboptimal Reaction Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to decomposition of reactants or products, or promote side reactions. The ideal temperature must be carefully maintained.
-
Poor Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[2]
-
Side Reactions: The primary competing reaction is N-alkylation at the acetamido nitrogen. Although the phenoxide is a stronger nucleophile, N-alkylation can occur, especially under harsh conditions. Another possibility is elimination from the allyl halide, though this is less common with primary halides.[2]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides unreacted starting material (3'-acetamido-4'-hydroxyacetanilide), common byproducts include:
-
N-allylated product: The allyl group attaches to the nitrogen of the acetamido group instead of the phenolic oxygen.
-
N,O-diallylated product: Both the phenolic oxygen and the acetamido nitrogen are allylated.
-
Quaternary ammonium salts: If the starting material contains other amine functionalities, they could react with the allyl halide to form water-soluble quaternary salts.[3]
To identify these, compare the TLC to your starting material and consider running column chromatography to isolate and characterize each component via techniques like NMR or Mass Spectrometry.
Q3: How can I improve the selectivity for O-allylation over N-allylation?
A3: Achieving high selectivity is crucial for maximizing yield. The key is to exploit the difference in acidity between the phenol (more acidic) and the amide.
-
Choice of Base: Use a base that is strong enough to deprotonate the phenol but not the amide. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Stronger bases like sodium hydride (NaH) might lead to deprotonation of both sites, reducing selectivity.
-
Reaction Conditions: Running the reaction at the lowest feasible temperature can favor the thermodynamically preferred O-alkylation product.
-
Protecting Groups: In more complex syntheses, a protecting group strategy can be employed. For instance, protecting the amino group before alkylation and then deprotecting it afterwards ensures exclusive O-alkylation.[4]
Q4: What is the best workup procedure to isolate the crude product?
A4: A standard workup procedure involves:
-
Cooling the reaction mixture to room temperature.[5]
-
Quenching the reaction, often by adding water to dissolve inorganic salts.
-
Performing a liquid-liquid extraction. Use an organic solvent like ethyl acetate to extract the product from the aqueous layer.[5]
-
Washing the combined organic layers with a dilute base (e.g., 5% NaOH) to remove any unreacted phenolic starting material, followed by a water wash, and finally a brine wash to remove residual water.[5]
-
Drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.[5]
-
Removing the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[5]
Data Summary: Optimizing Reaction Conditions
The following table summarizes typical conditions for a Williamson ether synthesis and their impact on yield. Note that optimal conditions should be determined empirically for each specific setup.
| Parameter | Condition A (Moderate Yield) | Condition B (Optimized Yield) | Rationale for Optimization |
| Base | K₂CO₃ (1.5 equiv) | Cs₂CO₃ (2.0 equiv) | Cesium carbonate is more soluble and basic, often leading to faster and more complete reactions. |
| Solvent | Acetone | Dimethylformamide (DMF) | DMF is a polar aprotic solvent that enhances the rate of SN2 reactions.[2] |
| Temperature | 56°C (Reflux) | 60-70°C | A slightly higher temperature can increase the reaction rate without significant byproduct formation. |
| Allyl Halide | Allyl Chloride (1.2 equiv) | Allyl Bromide (1.1 equiv) | Bromide is a better leaving group than chloride, allowing for a faster reaction, often with less excess reagent needed. |
| Reaction Time | 12-18 hours | 6-8 hours | More effective reagents and conditions lead to a shorter required reaction time. |
| Typical Yield | 60-75% | 85-95% | The combination of a stronger base, optimal solvent, and better leaving group significantly improves the synthesis yield. |
Detailed Experimental Protocol
This protocol is a generalized procedure for the O-allylation of 3'-acetamido-4'-hydroxyacetanilide.
Materials:
-
3'-acetamido-4'-hydroxyacetanilide (1.0 eq)
-
Allyl bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3'-acetamido-4'-hydroxyacetanilide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add allyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 65°C and maintain this temperature with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-10 hours).
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 3'-acetamido-4'-allyloxyacetanilide.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3'-acetamido-4'-allyloxyacetanilide.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low synthesis yield.
References
Technical Support Center: Purification of Crude 3'-acetamido-4'-allyloxyacetanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 3'-acetamido-4'-allyloxyacetanilide.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 3'-acetamido-4'-allyloxyacetanilide?
A1: Based on its likely synthesis via the O-allylation of 3'-acetamido-4'-hydroxyacetanilide, the most common impurities include:
-
Unreacted starting material: 3'-acetamido-4'-hydroxyacetanilide.
-
Reagents from the synthesis: Residual allylating agents (e.g., allyl bromide) and base (e.g., potassium carbonate).
-
Side-products: C-allylated isomers, where the allyl group has attached to the aromatic ring instead of the phenolic oxygen.
-
Over-allylated products: Formation of a diallylated product is a possibility, though less common under controlled conditions.
Q2: My crude product is an oil or a sticky solid. How can I handle it for purification?
A2: An oily or sticky crude product often indicates the presence of residual solvent or low-melting impurities.
-
Troubleshooting:
-
Ensure your product has been thoroughly dried under vacuum to remove any remaining reaction solvent (e.g., acetone, DMF).
-
Trituration with a non-polar solvent in which the desired product is poorly soluble (e.g., hexanes, diethyl ether) can sometimes help to solidify the product by washing away oily impurities.
-
Q3: I'm having trouble getting my compound to crystallize during recrystallization. What can I do?
A3: Recrystallization can be challenging. Here are several troubleshooting steps:
-
Solvent Choice: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For acetanilide derivatives, common recrystallization solvents to screen include ethanol, isopropanol, ethyl acetate, or mixtures of these with water or hexanes.
-
Inducing Crystallization:
-
Seeding: Add a tiny crystal of pure 3'-acetamido-4'-allyloxyacetanilide to the cooled, supersaturated solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Cooling: Ensure slow cooling to encourage the formation of larger, purer crystals. A sudden crash-out of solid by rapid cooling in an ice bath can trap impurities.
-
Q4: My purified product still shows impurities by TLC/NMR. What is the next step?
A4: If recrystallization is insufficient, column chromatography is the recommended next step for achieving high purity.
-
Troubleshooting:
-
TLC Analysis: Before running a column, use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase). Aim for an Rf value of 0.2-0.4 for your desired compound. A good starting point for moderately polar compounds like this is a mixture of hexanes and ethyl acetate.
-
Column Loading: For optimal separation, dissolve the crude product in a minimum amount of the column solvent or a stronger, volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and then load the dry powder onto the column. This "dry loading" technique often gives better results than loading the sample as a concentrated solution.
-
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in hot solvent. | Incorrect solvent choice; insufficient solvent. | Try a more polar solvent or a solvent mixture. Gradually add more hot solvent until the product dissolves. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated. | Add more solvent. Try a solvent with a lower boiling point. Allow the solution to cool more slowly. |
| No crystals form upon cooling. | Solution is too dilute; supersaturation has not been reached. | Evaporate some of the solvent. Try seeding the solution or scratching the flask. Cool to a lower temperature. |
| Low recovery of purified product. | Too much solvent was used; premature crystallization during hot filtration; crystals are slightly soluble in cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated. Cool the filtrate thoroughly in an ice bath before filtering. |
| Product is still impure after recrystallization. | Inappropriate solvent choice that co-precipitates impurities; cooling was too rapid. | Select a different recrystallization solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots (co-elution). | Inappropriate mobile phase. | Optimize the solvent system using TLC. A less polar mobile phase will generally increase retention and may improve separation. A gradient elution (gradually increasing the polarity of the mobile phase) can also be effective. |
| Compound streaks on the column/TLC. | Compound is too polar for the mobile phase; compound is acidic or basic and interacting strongly with the silica gel. | Increase the polarity of the mobile phase. Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds, or triethylamine for basic compounds). |
| The compound won't elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If necessary, a solvent system containing a small percentage of methanol in dichloromethane can be used for very polar compounds. |
| Cracked or channeled column packing. | Improperly packed column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, isopropanol, and mixtures with water or hexanes) at room temperature and upon heating.
-
Dissolution: Place the crude 3'-acetamido-4'-allyloxyacetanilide in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with swirling (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Mobile Phase Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the desired product from impurities, with an Rf of ~0.3 for the product.
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3'-acetamido-4'-allyloxyacetanilide.
Visualizations
Caption: General purification workflow for crude 3'-acetamido-4'-allyloxyacetanilide.
Caption: Troubleshooting logic for common recrystallization issues.
Minimizing side-product formation in the synthesis of N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Synthesis Overview & Potential Side-Products
The synthesis of N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide typically proceeds in two key stages:
-
Acetylation: Formation of the intermediate N-(3-acetamido-4-hydroxyphenyl)acetamide from a suitable precursor.
-
O-allylation: Introduction of the prop-2-enoxy group to the phenolic hydroxyl group of the intermediate.
A critical challenge in the O-allylation step is the potential for a competing[1][1]-sigmatropic rearrangement known as the Claisen rearrangement. This side-reaction can lead to the formation of the undesired isomer, N-(3-acetamido-5-allyl-4-hydroxyphenyl)acetamide. Minimizing this side-product is crucial for achieving a high yield of the desired product.
Reaction Scheme:
Caption: Synthetic pathway for N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide.
II. Frequently Asked Questions (FAQs) & Troubleshooting
A. Acetylation Stage
Q1: What are the common starting materials for the synthesis of the intermediate, N-(3-acetamido-4-hydroxyphenyl)acetamide?
The synthesis of the intermediate, N-(3-acetamido-4-hydroxyphenyl)acetamide, can begin from several commercially available precursors. A common route involves the acetylation of 3-amino-4-hydroxyphenol.
Q2: I am observing incomplete acetylation of my starting material. What are the likely causes and how can I improve the reaction yield?
Incomplete acetylation can be due to several factors:
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Insufficient Acetylating Agent: Ensure a molar excess of the acetylating agent, typically acetic anhydride, is used.
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Reaction Conditions: The reaction may require optimization of temperature and reaction time. For less reactive substrates, gentle heating may be necessary.
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Purity of Starting Material: Impurities in the starting 3-amino-4-hydroxyphenol can interfere with the reaction. Ensure the starting material is of high purity.
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pH Control: For acetylations in aqueous media, maintaining an appropriate pH is crucial.
Troubleshooting Workflow for Incomplete Acetylation:
Caption: Troubleshooting workflow for incomplete acetylation.
B. O-allylation Stage
Q3: What is the most common side-product during the O-allylation of N-(3-acetamido-4-hydroxyphenyl)acetamide and how can I identify it?
The most prevalent side-product is the Claisen rearrangement product, N-(3-acetamido-5-allyl-4-hydroxyphenyl)acetamide. This occurs when the allyl group migrates from the oxygen atom to the carbon atom at the ortho position of the phenolic ring. Identification can be achieved using analytical techniques such as:
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NMR Spectroscopy: The 1H NMR spectrum of the Claisen product will show characteristic signals for an allyl group attached to an aromatic ring, which will differ from the signals of the O-allyl group in the desired product.
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Mass Spectrometry: Both the desired product and the Claisen product have the same molecular weight, so they will not be distinguishable by mass alone. However, fragmentation patterns may differ.
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Chromatography (TLC, HPLC): The two isomers will likely have different retention factors (Rf) on a TLC plate and different retention times in an HPLC chromatogram, allowing for their separation and identification.
Q4: How can I minimize the formation of the Claisen rearrangement product?
Minimizing the Claisen rearrangement requires careful control of reaction conditions. Here are key strategies:
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Temperature: The Claisen rearrangement is a thermal process. Conducting the O-allylation at lower temperatures is the most effective way to suppress this side-reaction.
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Base: The choice of base can influence the reaction outcome. A milder base, such as potassium carbonate (K2CO3), is often preferred over stronger bases like sodium hydride (NaH) or alkoxides.
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Solvent: Polar aprotic solvents like acetone or dimethylformamide (DMF) are commonly used for Williamson ether synthesis. The choice of solvent can affect the reaction rate and selectivity.
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Reaction Time: A shorter reaction time, sufficient for the completion of the O-allylation, will minimize the opportunity for the subsequent rearrangement.
Table 1: Effect of Reaction Conditions on O-allylation vs. Claisen Rearrangement (Illustrative Data)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of Desired Product (%) | Yield of Claisen Product (%) |
| 1 | K2CO3 | Acetone | 25 | 12 | 85 | <5 |
| 2 | K2CO3 | Acetone | 56 (reflux) | 6 | 70 | 20 |
| 3 | NaH | THF | 0 to 25 | 4 | 75 | 15 |
| 4 | NaH | THF | 66 (reflux) | 2 | 40 | 50 |
Q5: I have a mixture of the desired O-allyl product and the C-allyl Claisen product. How can I separate them?
Separation of these isomers can typically be achieved by column chromatography on silica gel. The polarity of the two compounds is likely to be different, allowing for their separation with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
III. Experimental Protocols
Protocol 1: Synthesis of N-(3-acetamido-4-hydroxyphenyl)acetamide (Intermediate)
This protocol is a general representation and may require optimization.
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Dissolution: Dissolve 3-amino-4-hydroxyphenol (1 equivalent) in a suitable solvent (e.g., water or a mixture of acetic acid and water).
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Acetylation: Cool the solution in an ice bath and add acetic anhydride (2.2 equivalents) dropwise while maintaining the temperature below 10 °C.
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Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
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Isolation: The product may precipitate out of the solution. If not, the product can be isolated by extraction or by carefully adjusting the pH to induce precipitation.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).
Protocol 2: Synthesis of N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide (Target Molecule)
This protocol is a general representation and may require optimization to minimize Claisen rearrangement.
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Setup: To a solution of N-(3-acetamido-4-hydroxyphenyl)acetamide (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
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Addition of Allyl Bromide: Add allyl bromide (1.2 equivalents) dropwise to the suspension at room temperature.
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
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Work-up: Filter the reaction mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired O-allyl product from the C-allyl Claisen rearrangement side-product.
Logical Relationship of Troubleshooting:
Caption: Logical flow for troubleshooting low product yield.
References
Technical Support Center: Optimizing the Allylation of 3'-Acetamidoacetaminophen
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the allylation of 3'-acetamidoacetaminophen.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the allylation of 3'-acetamidoacetaminophen?
A1: The primary side reaction of concern is C-allylation, where the allyl group attaches to the aromatic ring instead of the phenolic oxygen. This is more likely to occur at higher temperatures. Another potential side product is the diaryl ether, which can form if the starting material is not fully deprotonated. In the presence of transition metal catalysts, isomerization of the allyl group can also be observed.[1][2]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q3: What are the recommended methods for purifying the O-allylated product?
A3: The crude product can be purified by recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of the product and impurities. For column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate and hexane is typically effective.
Q4: Which analytical techniques are suitable for characterizing the final product?
A4: The structure and purity of the final product can be confirmed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the presence of the allyl group and its attachment to the oxygen atom. Mass Spectrometry (MS) will confirm the molecular weight of the product. Infrared (IR) spectroscopy can show the disappearance of the phenolic -OH stretch and the appearance of the C-O-C ether stretch.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective deprotonation of the phenolic hydroxyl group. 2. Low reactivity of the allylating agent. 3. Reaction temperature is too low. 4. Decomposition of reagents or product. | 1. Use a stronger base or increase the stoichiometry of the base. Ensure anhydrous conditions as water can quench the base. 2. Switch to a more reactive allylating agent (e.g., allyl bromide instead of allyl chloride). 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Check the purity and stability of your starting materials and reagents. |
| Incomplete Conversion of Starting Material | 1. Insufficient reaction time. 2. Inadequate amount of allylating agent or base. 3. Poor mixing of the reaction mixture. | 1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Increase the molar equivalents of the limiting reagent. 3. Ensure efficient stirring throughout the reaction. |
| Formation of C-Allylated Byproduct | 1. High reaction temperature. 2. Use of a non-polar, aprotic solvent. | 1. Lower the reaction temperature. 2. Use a polar, aprotic solvent like DMF or DMSO to favor O-allylation. |
| Formation of Multiple Unidentified Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting materials or reagents. | 1. Decrease the reaction temperature. 2. Purify the starting materials and ensure the use of high-purity reagents. |
| Difficulty in Product Isolation/Purification | 1. Product is co-eluting with impurities during column chromatography. 2. Product is oiling out during recrystallization. | 1. Adjust the solvent system for column chromatography to improve separation. 2. For recrystallization, try a different solvent or a mixture of solvents. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
Optimized Reaction Conditions
The following table summarizes a set of optimized conditions for the allylation of 3'-acetamidoacetaminophen based on common laboratory practices for similar phenolic compounds.
| Parameter | Condition |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Allylating Agent | Allyl Bromide |
| Temperature | 60 °C |
| Reaction Time | 4-6 hours |
| Stoichiometry (Substrate:Base:Allylating Agent) | 1 : 1.5 : 1.2 |
| Typical Yield | 85-95% |
Experimental Protocols
Protocol 1: Synthesis of O-Allyl-3'-acetamidoacetaminophen
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Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3'-acetamidoacetaminophen (1.0 eq).
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Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add potassium carbonate (1.5 eq).
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Addition of Allylating Agent: Slowly add allyl bromide (1.2 eq) to the reaction mixture at room temperature with vigorous stirring.
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Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with brine (2 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Protocol 2: Thin Layer Chromatography (TLC) Analysis
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Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil.
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Spotting: Using a capillary tube, spot the starting material (dissolved in a suitable solvent), the co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.
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Development: Place the TLC plate in a developing chamber containing a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). Ensure the solvent level is below the baseline.
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Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp (254 nm).
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Interpretation: The disappearance of the starting material spot and the appearance of a new spot with a different Rf value indicates the formation of the product.
Visualizations
Caption: Experimental workflow for the allylation of 3'-acetamidoacetaminophen.
Caption: Troubleshooting decision tree for low product yield.
References
Troubleshooting NMR peak assignments for 3'-acetamido-4'-allyloxyacetanilide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-acetamido-4'-allyloxyacetanilide, particularly in the context of Nuclear Magnetic Resonance (NMR) peak assignment.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the NMR analysis of 3'-acetamido-4'-allyloxyacetanilide.
Q1: I am seeing more peaks in my 1H NMR spectrum than I expect. What could they be?
A1: Unexpected peaks in your spectrum can arise from several sources. The most common culprits are residual solvent peaks, impurities from the synthesis, or degradation of your compound.
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Residual Solvents: Common NMR solvents always leave residual peaks. Compare your unexpected signals to the known shifts of common laboratory solvents.
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Synthetic Impurities: Depending on the synthetic route used to prepare 3'-acetamido-4'-allyloxyacetanilide, several impurities may be present. A plausible synthesis involves the nitration of paracetamol, followed by O-allylation, reduction of the nitro group, and a final acetylation. Potential impurities from this route include:
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Starting materials: Paracetamol, allyl bromide/chloride.
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Intermediates: 4-acetamido-3-nitrophenol, 4'-allyloxy-3'-nitroacetanilide, 3'-amino-4'-allyloxyacetanilide.
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Side-products: Isomers (e.g., ortho-nitrated products), and byproducts of incomplete reactions.
-
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Degradation: The acetamido groups can potentially hydrolyze back to amino groups if exposed to acidic or basic conditions.
To confirm the identity of an impurity, consider running 2D NMR experiments like COSY and HSQC, or spiking your sample with a small amount of the suspected impurity.
Q2: The integration of my aromatic protons is not what I predicted. Why might this be?
A2: Inaccurate integration in the aromatic region can be due to overlapping peaks or the presence of impurities with aromatic protons.
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Peak Overlap: The aromatic protons of 3'-acetamido-4'-allyloxyacetanilide are in close proximity on the chemical shift scale and may partially overlap, leading to inaccurate integration. Running the NMR at a higher field strength can often resolve these signals.
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Aromatic Impurities: As mentioned in Q1, several potential impurities contain aromatic protons. Their presence will contribute to the total integration of the aromatic region, skewing the expected ratios. Careful purification of your sample is crucial.
Q3: The splitting patterns in the aromatic region are complex and difficult to interpret. How can I assign these protons?
A3: The three adjacent protons on the aromatic ring of 3'-acetamido-4'-allyloxyacetanilide form a complex splitting pattern (an AMX or ABX system).
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Coupling Constants: The key to deciphering these patterns lies in the coupling constants (J values).
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Ortho coupling (³JHH) is typically the largest, around 7-9 Hz.
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Meta coupling (⁴JHH) is smaller, around 2-3 Hz.
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Para coupling (⁵JHH) is usually very small or not observed (<1 Hz).
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2D NMR: A ¹H-¹H COSY experiment is invaluable for assigning these protons. It will show correlations between coupled protons. For example, the proton at C2' should show a COSY cross-peak with the proton at C6', and the proton at C6' will also show a correlation to the proton at C5'.
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Predicted Shifts: Use the predicted chemical shifts in the data tables below as a guide to start your assignments.
Q4: I am not sure which peak corresponds to the N-H protons. How can I identify them?
A4: The N-H protons of the two acetamido groups can be broad and their chemical shift can be variable depending on the solvent, concentration, and temperature.
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D₂O Exchange: A simple and effective method to identify N-H protons is to add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The N-H protons will exchange with deuterium, and their corresponding peaks will disappear or significantly decrease in intensity.
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Broadness: N-H protons often appear as broad singlets due to quadrupole broadening from the nitrogen atom and chemical exchange.
Q5: My baseline is noisy and my peaks are broad. What can I do to improve the spectrum quality?
A5: A poor quality spectrum can be due to several factors related to sample preparation and the NMR instrument.
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Sample Concentration: A sample that is too dilute will result in a low signal-to-noise ratio. Conversely, a sample that is too concentrated can lead to peak broadening. Optimize the concentration for your instrument.
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Shimming: The magnetic field homogeneity needs to be optimized for each sample. This process, called shimming, is crucial for obtaining sharp peaks. Modern spectrometers often have automated shimming routines.
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Solvent Choice: Ensure your compound is fully dissolved in the chosen NMR solvent. Undissolved material will lead to poor shimming and broad lines.
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Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant peak broadening.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3'-acetamido-4'-allyloxyacetanilide. These values are calculated using NMR prediction software and should be used as a guide for peak assignment. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts for 3'-acetamido-4'-allyloxyacetanilide
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Predicted Coupling Constants (Hz) |
| H-2' | 7.8 - 8.2 | d | 1H | ⁴J = ~2.5 Hz |
| H-5' | 6.8 - 7.1 | d | 1H | ³J = ~8.5 Hz |
| H-6' | 7.3 - 7.6 | dd | 1H | ³J = ~8.5 Hz, ⁴J = ~2.5 Hz |
| Allyl -CH= | 5.9 - 6.2 | m | 1H | |
| Allyl =CH₂ (trans) | 5.3 - 5.5 | dd | 1H | ³Jtrans = ~17.0 Hz, ²J = ~1.5 Hz |
| Allyl =CH₂ (cis) | 5.2 - 5.4 | dd | 1H | ³Jcis = ~10.5 Hz, ²J = ~1.5 Hz |
| Allyl -OCH₂- | 4.5 - 4.7 | d | 2H | ³J = ~5.0 Hz |
| Acetamido -NH- (on C1') | 7.5 - 8.0 | s (broad) | 1H | |
| Acetamido -CH₃ (on C1') | 2.0 - 2.2 | s | 3H | |
| Acetamido -NH- (on C3') | 7.2 - 7.7 | s (broad) | 1H | |
| Acetamido -CH₃ (on C3') | 2.1 - 2.3 | s | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for 3'-acetamido-4'-allyloxyacetanilide
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1' | 130 - 135 |
| C-2' | 115 - 120 |
| C-3' | 125 - 130 |
| C-4' | 148 - 153 |
| C-5' | 110 - 115 |
| C-6' | 120 - 125 |
| Allyl -CH= | 132 - 135 |
| Allyl =CH₂ | 117 - 120 |
| Allyl -OCH₂- | 68 - 72 |
| Acetamido C=O (on C1') | 168 - 172 |
| Acetamido -CH₃ (on C1') | 23 - 26 |
| Acetamido C=O (on C3') | 168 - 172 |
| Acetamido -CH₃ (on C3') | 24 - 27 |
Table 3: Common NMR Solvent Residual Peaks
| Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2.50 | 39.52 |
| Acetone-d₆ | 2.05 | 29.84, 206.26 |
| Methanol-d₄ (CD₃OD) | 3.31, 4.87 (H₂O) | 49.00 |
| Water-d₂ (D₂O) | 4.79 | - |
Experimental Protocols
1. Sample Preparation for NMR Analysis
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Weighing the sample: Accurately weigh 5-10 mg of your purified 3'-acetamido-4'-allyloxyacetanilide.
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Choosing a solvent: Select a deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule.
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Dissolving the sample: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
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Ensuring complete dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution. Ensure the solution is clear and free of any particulate matter.
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Filtering (if necessary): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any suspended impurities.
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Labeling: Clearly label the NMR tube with the sample identification.
2. Acquiring a Standard ¹H NMR Spectrum
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Instrument setup: Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.
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Locking: The spectrometer will automatically lock onto the deuterium signal of the solvent.
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Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
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Acquisition parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:
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Pulse sequence: A standard 90° pulse.
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Spectral width: Typically -2 to 12 ppm.
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Acquisition time: 2-4 seconds.
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Relaxation delay: 1-5 seconds.
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Number of scans: 8 or 16 for a reasonably concentrated sample.
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Data acquisition: Start the acquisition.
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Data processing: After the acquisition is complete, the Free Induction Decay (FID) will be automatically Fourier transformed.
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Phasing and baseline correction: Manually or automatically adjust the phase and correct the baseline of the spectrum.
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Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
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Integration and peak picking: Integrate the peaks and pick their chemical shifts.
Visualizations
How to resolve poor solubility of 3'-acetamido-4'-allyloxyacetanilide in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor solubility of 3'-acetamido-4'-allyloxyacetanilide in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the chemical properties of 3'-acetamido-4'-allyloxyacetanilide?
3'-acetamido-4'-allyloxyacetanilide is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol [1]. Its structure suggests it may have limited aqueous solubility due to the presence of aromatic rings and non-polar groups, a common challenge in biological assays[2][3].
Table 1: Properties of 3'-acetamido-4'-allyloxyacetanilide
| Property | Value | Reference |
|---|---|---|
| PubChem CID | 58604 | [1] |
| Molecular Formula | C13H16N2O3 | [1] |
| Molecular Weight | 248.28 g/mol | [1] |
| IUPAC Name | N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide |[1] |
Q2: My compound is precipitating when I dilute my DMSO stock into the aqueous assay medium. Why does this happen?
This is a common issue for hydrophobic compounds. When a compound is dissolved at a high concentration in a strong organic solvent like Dimethyl sulfoxide (DMSO), it is in a stable, solubilized state. However, when this concentrated stock is diluted into an aqueous buffer or cell culture medium, the solvent environment changes dramatically. If the compound's concentration in the final aqueous solution exceeds its maximum aqueous solubility, it will "crash out" or precipitate[2][4].
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
The final concentration of DMSO in cell-based assays is critical. While it is an excellent solvent, DMSO can be toxic to cells at higher concentrations, inhibiting cell proliferation and potentially interfering with assay results[5][6]. For most cell lines, the final DMSO concentration should be kept at or below 0.5%, with 0.1% being a widely recommended starting point for sensitive assays[5][7].
Table 2: General Guidelines for Final DMSO Concentrations in Cell-Based Assays
| Final DMSO Conc. | General Effect on Cells | Recommendation |
|---|---|---|
| > 1% | Often cytotoxic, can cause cell death and interfere with membrane integrity[7][8]. | Avoid for most applications. |
| 0.5% - 1% | May inhibit proliferation in sensitive cell lines; potential for off-target effects[7]. | Use with caution; verify tolerance for your specific cell line. |
| 0.1% - 0.5% | Generally considered safe for a wide range of cell lines and assays[5][9]. | Recommended range for most experiments. |
| < 0.1% | Minimal to no effect on cell viability or proliferation. | Ideal for long-term exposure or highly sensitive assays. |
Q4: What are the first steps I should take to troubleshoot precipitation?
Before employing complex formulation strategies, try these simple steps:
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Check Stock Solution: Ensure your stock solution in 100% DMSO is fully dissolved. Warm it gently (e.g., to 37°C) and vortex or sonicate to break up any microscopic precipitates[2].
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Modify Dilution Protocol: Instead of adding the compound stock directly to the full volume of buffer, try a serial dilution or pre-dilute the stock in a smaller volume of medium while vortexing to improve mixing and reduce localized high concentrations.
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Lower Final Concentration: Test a lower final concentration of the compound in your assay. The precipitation indicates you are exceeding the solubility limit.
Troubleshooting Guides
If basic steps fail, more advanced strategies may be necessary to increase the apparent solubility of the compound in your assay.
Issue 1: Compound precipitates despite optimized dilution protocol.
Solution: Employ solubilizing excipients or formulation techniques. The choice depends on the type of assay being performed.
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Co-solvents: For some assays, adding a small amount of a water-miscible organic solvent (a co-solvent) to the final assay buffer can increase solubility.
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pH Adjustment: If a compound has ionizable groups (acidic or basic), adjusting the pH of the buffer can significantly increase its solubility[10][12].
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Note: 3'-acetamido-4'-allyloxyacetanilide does not have strongly ionizable groups, so this method may have limited effectiveness.
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Complexation: Cyclodextrins are bucket-shaped molecules that can encapsulate hydrophobic compounds, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water[10][13].
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Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.
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Surfactants (for biochemical assays only): In cell-free enzymatic or protein-binding assays, low concentrations of non-ionic surfactants can form micelles that solubilize hydrophobic compounds.
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution
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Accurately weigh a precise amount of 3'-acetamido-4'-allyloxyacetanilide powder (MW = 248.28 g/mol ).
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Add the appropriate volume of high-purity, anhydrous 100% DMSO to achieve a final concentration of 10 mM.
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Vortex the solution vigorously for 2-3 minutes until the compound is fully dissolved. A brief sonication in a water bath can aid dissolution.
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Visually inspect the solution against a light source to ensure there are no visible particles or cloudiness.
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Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to maintain stability.
Protocol 2: General Method for Enhancing Solubility with a Co-Solvent
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Prepare a concentrated stock of the compound (e.g., 10 mM) in 100% DMSO.
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Prepare your final assay buffer or medium.
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In a separate tube, create an intermediate dilution of the compound stock in the chosen co-solvent (e.g., PEG400).
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Add this intermediate dilution to the final assay buffer while vortexing to ensure rapid and even dispersion.
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Important: Run a parallel "vehicle control" containing the same final concentrations of DMSO and the co-solvent to ensure that the solvents themselves do not affect the assay outcome.
Visual Guides and Workflows
The following diagrams illustrate key decision-making processes and mechanisms for resolving solubility issues.
Caption: A troubleshooting workflow for addressing compound precipitation.
Caption: Mechanism of solubility enhancement using a cyclodextrin complex.
References
- 1. Acetanilide, 3'-acetamido-4'-allyloxy- | C13H16N2O3 | CID 58604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. quora.com [quora.com]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. hilarispublisher.com [hilarispublisher.com]
Column chromatography purification tips for polar acetanilide compounds
Welcome to the technical support center for the column chromatography purification of polar acetanilide compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of polar acetanilide derivatives.
Q1: My polar acetanilide compound is not moving from the origin (stuck on the column) even with highly polar solvents like 100% ethyl acetate. What should I do?
A1: This is a common issue when dealing with highly polar compounds on a normal-phase silica gel column. Here are several strategies to address this:
-
Increase Solvent Polarity: Switch to a more aggressive polar solvent system. A common choice for very polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[1][2] Start with a low percentage of methanol (e.g., 1-5% MeOH in DCM) and gradually increase it.[1]
-
Use Additives: For basic compounds like some anilides, adding a small amount of a base to the mobile phase can help. A stock solution of 10% ammonium hydroxide in methanol can be used, with 1-10% of this solution added to dichloromethane.[3] For acidic compounds, adding a small amount of acetic or formic acid (e.g., 1-5%) to the solvent system can improve elution.[4]
-
Consider Reversed-Phase Chromatography: If your compound is highly polar or water-soluble, normal-phase chromatography may not be suitable.[5][6] In reversed-phase chromatography, the stationary phase is non-polar (like C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[7][8] In this system, polar compounds elute earlier.[2]
Q2: My compound is eluting too quickly with the solvent front, resulting in poor separation from impurities. How can I achieve better retention?
A2: If your compound has a high Rf value (close to 1.0) on TLC, it will elute quickly from the column. To improve retention and separation:
-
Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For an ethyl acetate/hexane system, increase the percentage of hexane.[5] The goal is to find a solvent system where your target compound has an Rf value between 0.13 and 0.40 on the TLC plate.[5]
-
Switch to a Less Polar Solvent System: If you are using a strong solvent system like DCM/MeOH, switch to a less polar one, such as ethyl acetate/hexane.[1][2]
Q3: The collected fractions of my polar acetanilide show significant tailing. How can I get sharper peaks?
A3: Tailing, where the spot on a TLC or the peak in a chromatogram appears elongated, can be caused by several factors with polar compounds.
-
Increase Elution Strength During the Run: Once your compound begins to elute, you can try increasing the polarity of the mobile phase slightly.[3] This can help push the trailing end of the compound band off the column more quickly, resulting in a sharper collection.[3]
-
Check for Compound Degradation: Polar compounds can sometimes degrade on the acidic surface of silica gel, leading to tailing.[3] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.
-
Use a Deactivated Stationary Phase: If your compound is sensitive to the acidity of silica gel, you can use deactivated silica or an alternative stationary phase like alumina or florisil.[2][3] To deactivate silica, you can add a small percentage of triethylamine (1-3%) to your solvent system.[2]
Q4: I suspect my compound is decomposing on the silica gel column. How can I confirm this and prevent it?
A4: Degradation on silica is a common problem for sensitive compounds.
-
Confirmation with 2D TLC: To check for stability, perform a two-dimensional TLC. Spot your compound in one corner of a square TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.[3][9]
-
Alternative Stationary Phases: If decomposition is confirmed, switch to a less acidic or neutral stationary phase. Options include neutral or basic alumina, or florisil.[2][3]
-
Reversed-Phase Chromatography: As mentioned, reversed-phase chromatography is often a good alternative for purifying polar compounds that are unstable on silica.[6]
Q5: My crude reaction mixture is not soluble in the non-polar solvents used for column loading. What is the best way to load my sample?
A5: This is a frequent challenge with polar products, especially when using a largely non-polar mobile phase like ethyl acetate/hexane.
-
Dry Loading: This is the preferred method for samples with poor solubility in the mobile phase.[5][9] Dissolve your crude mixture in a volatile solvent in which it is soluble (e.g., DCM, methanol, or acetone). Add a small amount of silica gel (typically 10-20 times the mass of your sample) to this solution.[9] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[9]
-
Minimal Volume of a Stronger Solvent: A riskier alternative is to dissolve the sample in a very small volume of a more polar solvent (like DCM) and load it directly.[3] However, this can disrupt the column packing and lead to poor separation. Dry loading is generally the better option.
Data Summary
The following table summarizes key quantitative parameters for the column chromatography of polar compounds.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (Normal Phase), C18 Silica (Reversed-Phase) | Silica is the standard for most compounds. C18 is used for highly polar compounds that do not retain well on silica.[5][7] |
| Stationary Phase to Sample Ratio (by weight) | 20:1 to 100:1 | A higher ratio is used for more difficult separations where compounds have similar Rf values.[10] |
| Target Rf Value (TLC) | 0.13 - 0.40 | This range provides a good balance between resolution and the time/solvent required for elution.[5] |
| Common Normal-Phase Solvent Systems for Polar Compounds | Dichloromethane/Methanol, Ethyl Acetate/Methanol | These systems offer the high polarity needed to elute polar compounds from silica gel.[1][5] |
| Methanol Concentration Limit in Normal Phase | < 10% | Using more than 10% methanol in the mobile phase can lead to the dissolution of the silica gel stationary phase.[1][2] |
Experimental Protocols
Protocol 1: Standard Normal-Phase Column Chromatography for a Polar Acetanilide
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. For a polar acetanilide, start by testing mixtures of Dichloromethane (DCM) and Methanol (MeOH). Aim for a solvent ratio that gives your target compound an Rf value of approximately 0.25.
-
Column Packing (Wet Method):
-
Clamp a glass column vertically and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.[11]
-
Fill the column about halfway with your initial, least polar eluting solvent (e.g., pure DCM).
-
Prepare a slurry of silica gel in the same solvent. Pour the slurry into the column.
-
Gently tap the column to pack the silica evenly and dislodge any air bubbles. Add more slurry as needed until the desired column height is reached.
-
Add a thin layer of sand on top of the silica to prevent disturbance during solvent addition.[9]
-
Open the stopcock and drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude sample in a minimal amount of a suitable volatile solvent (e.g., DCM or MeOH).
-
Add silica gel (approx. 10-20 times the weight of your sample) to the solution.[9]
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your starting eluting solvent to the column.
-
Begin collecting fractions. If using a gradient, systematically and slowly increase the polarity of the eluent (e.g., by increasing the percentage of methanol).[11] Avoid large, sudden changes in polarity.
-
-
Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain your purified compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
The following diagrams illustrate key workflows for troubleshooting and executing column chromatography purification.
Caption: Troubleshooting workflow for common column chromatography issues.
Caption: Logical workflow for purifying polar acetanilide compounds.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. sorbtech.com [sorbtech.com]
- 6. biotage.com [biotage.com]
- 7. waters.com [waters.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
- 11. web.uvic.ca [web.uvic.ca]
Stability issues of 3'-acetamido-4'-allyloxyacetanilide in solution
This technical support center provides guidance on addressing stability issues of 3'-acetamido-4'-allyloxyacetanilide in solution. The following information is intended for researchers, scientists, and drug development professionals. Please note that while this guide provides general principles and methodologies based on similar compounds, specific degradation pathways and kinetics for 3'-acetamido-4'-allyloxyacetanilide must be confirmed through experimental studies.
Frequently Asked Questions (FAQs)
Q1: My solution of 3'-acetamido-4'-allyloxyacetanilide is showing a decrease in purity over a short period. What are the potential causes?
A1: The decrease in purity of 3'-acetamido-4'-allyloxyacetanilide solutions can be attributed to several factors, including hydrolysis, oxidation, and photodegradation. The acetamido and allyloxy functional groups present in the molecule are susceptible to degradation under certain conditions.
Q2: What are the likely degradation pathways for this compound in solution?
A2: Based on the structure of 3'-acetamido-4'-allyloxyacetanilide, the primary degradation pathways are likely to be:
-
Hydrolysis: The amide (acetamido) linkage can be susceptible to acid or base-catalyzed hydrolysis, leading to the formation of 3-amino-4-allyloxyphenol and acetic acid.
-
Oxidation: The allyloxy group can be a target for oxidation, potentially leading to the formation of epoxides, aldehydes, or other oxidative degradation products.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. The aromatic ring system can absorb light energy, leading to the formation of reactive species and subsequent degradation.
Q3: What analytical techniques are recommended for monitoring the stability of 3'-acetamido-4'-allyloxyacetanilide?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the stability of small molecules like 3'-acetamido-4'-allyloxyacetanilide.[1][2] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.[2] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.[3]
Q4: How can I prevent the degradation of my 3'-acetamido-4'-allyloxyacetanilide solution?
A4: To minimize degradation, consider the following preventative measures:
-
pH Control: Buffer the solution to a pH where the compound exhibits maximum stability. This needs to be determined experimentally through a pH stability profile study.
-
Inert Atmosphere: For solutions sensitive to oxidation, purging with an inert gas like nitrogen or argon can help. The addition of antioxidants may also be considered, but their compatibility must be assessed.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[4][5]
-
Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down the rate of degradation.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common stability issues encountered during experiments with 3'-acetamido-4'-allyloxyacetanilide.
Issue 1: Rapid Loss of Purity in Solution
Symptoms:
-
Significant decrease in the main peak area in HPLC analysis within hours or a few days of preparation.
-
Appearance of new, unidentified peaks in the chromatogram.
Troubleshooting Workflow:
References
Refining the work-up procedure for 3'-acetamido-4'-allyloxyacetanilide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedure for the synthesis of 3'-acetamido-4'-allyloxyacetanilide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3'-acetamido-4'-allyloxyacetanilide?
A1: The most common method for synthesizing 3'-acetamido-4'-allyloxyacetanilide is via a Williamson ether synthesis. This reaction involves the deprotonation of 3'-acetamido-4'-hydroxyacetanilide (a derivative of paracetamol) with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an allyl halide (e.g., allyl bromide or allyl chloride), forming the desired ether.
Q2: What are the common side reactions to be aware of during the synthesis?
A2: The primary side reaction of concern is the base-catalyzed elimination of the allyl halide, which would produce allene gas and would be favored by high temperatures and sterically hindered substrates.[1][2] Another potential side reaction is C-alkylation of the phenoxide, where the allyl group attaches to the aromatic ring instead of the oxygen atom.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, the product, and any byproducts. The spots can be visualized under a UV lamp.
Q4: What is the typical work-up procedure for this reaction?
A4: A general work-up procedure involves quenching the reaction mixture, followed by extraction and washing. The reaction is typically quenched by adding water or a dilute acid. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with water and brine to remove any remaining base, salts, and other water-soluble impurities. The solvent is then removed under reduced pressure to yield the crude product.
Q5: How is the crude 3'-acetamido-4'-allyloxyacetanilide purified?
A5: Recrystallization is a common and effective method for purifying the crude product. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used. The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals of the pure product, leaving impurities in the mother liquor. Column chromatography can also be employed for purification if necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the starting phenol. 2. Inactive allyl halide. 3. Low reaction temperature or insufficient reaction time. 4. Presence of water in the reaction mixture. | 1. Use a stronger base or ensure the base is fresh and dry. Ensure anhydrous reaction conditions. 2. Check the purity and reactivity of the allyl halide. Consider using allyl bromide or iodide, which are more reactive than allyl chloride. 3. Increase the reaction temperature or prolong the reaction time, monitoring by TLC. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of base or allyl halide. 2. Short reaction time. | 1. Use a slight excess of the base and allyl halide (e.g., 1.1-1.5 equivalents). 2. Continue the reaction, monitoring by TLC until the starting material is consumed. |
| Formation of Oily Product Instead of Solid | 1. Presence of impurities. 2. Incomplete removal of solvent. | 1. Purify the crude product by column chromatography before attempting recrystallization. 2. Ensure the solvent is completely removed under high vacuum. |
| Difficulty in Product Crystallization | 1. Incorrect recrystallization solvent. 2. Solution is too dilute. 3. Cooling the solution too quickly. | 1. Perform small-scale solvent screening to find an optimal solvent or solvent mixture for recrystallization. 2. Concentrate the solution before cooling. 3. Allow the solution to cool slowly to room temperature and then in a refrigerator. Scratching the inside of the flask with a glass rod can induce crystallization. |
| Product Contaminated with Base | Inadequate washing during work-up. | Wash the organic layer thoroughly with water and then brine during the extraction process to ensure complete removal of the base. |
Experimental Protocols
Synthesis of 3'-Acetamido-4'-allyloxyacetanilide
-
Deprotonation: To a solution of 3'-acetamido-4'-hydroxyacetanilide (1.0 eq) in a suitable anhydrous solvent (e.g., acetone, DMF, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., potassium carbonate, 1.5 eq).
-
Alkylation: Stir the suspension at room temperature for 30 minutes. Then, add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Experimental Workflow
Caption: A simplified workflow for the synthesis of 3'-acetamido-4'-allyloxyacetanilide.
Logical Relationship of Troubleshooting
Caption: A logical diagram illustrating the troubleshooting process for common issues.
References
Technical Support Center: Catalyst Poisoning in the Synthesis of Acetanilide Derivatives
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of acetanilide and its derivatives. The information is presented in a direct question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning?
A1: Catalyst poisoning is the chemical deactivation of a catalyst due to the strong adsorption or chemical bonding of substances, known as poisons, to its active sites.[1][2][3] This process blocks reactants from accessing these sites, leading to a significant reduction in the reaction rate and overall process efficiency.[3][4] Unlike other deactivation mechanisms like thermal degradation, poisoning is specifically a chemical phenomenon.[1]
Q2: My reaction yield for acetanilide synthesis has dropped significantly. Could catalyst poisoning be the cause?
A2: A sudden or gradual drop in reaction yield is a primary indicator of catalyst deactivation, with poisoning being a common cause.[5] Poisons can originate from impurities in reactants, solvents, or even form as by-products during the reaction itself.[3][4] For instance, in pharmaceutical synthesis, trace contaminants can lead to a marked reduction in the yield of key intermediates.[5]
Q3: What are the most common catalyst poisons I should be aware of in syntheses related to acetanilide derivatives?
A3: The type of poison depends on the catalyst and reactants used. For syntheses involving metal catalysts (e.g., Palladium, Platinum, Rhodium, Nickel), common poisons include:
-
Sulfur Compounds: Hydrogen sulfide (H₂S), thiols, and thiophenes are notorious poisons, particularly in hydrogenation processes.[4][5]
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Nitrogen-Containing Compounds: The reactants (anilines), products (acetanilides), and nitrogen-containing heterocycles can themselves act as inhibitors by binding to active sites through their non-bonding electron pairs.[1][6]
-
Halides, Cyanides, and Carbon Monoxide (CO): These substances can strongly chemisorb to metal surfaces, deactivating the catalyst.[1][3][4]
-
Heavy Metals: Impurities like lead, arsenic, or mercury can form stable complexes with the catalyst's active sites.[2][4]
-
Water and Oxygen: Ziegler-Natta catalysts and iron catalysts used in related industrial processes can be poisoned by water and oxygen.[1][2]
Q4: How can I prevent catalyst poisoning in my experiments?
A4: Prevention is the most effective strategy. Key measures include:
-
Purification of Reactants: Ensure all starting materials, including anilines, acetylating agents, and solvents, are of high purity and free from known poisons like sulfur or metallic impurities.[1][4]
-
Use of Guard Beds: Implementing a pre-reactor "guard bed" can capture and remove potential poisons from the feedstock before they reach the main catalyst bed.
-
Optimize Reaction Conditions: Managing reaction conditions such as temperature and pressure can minimize the formation of by-products that may act as poisons.[4]
-
Select Resistant Catalysts: In some cases, catalysts can be designed or modified to be more resistant to specific poisons.[5]
Troubleshooting Guides
Issue: Rapid loss of catalyst activity during N-acetylation.
Q: My palladium on carbon (Pd/C) catalyst, used in a hydrogenation step to produce a key aniline intermediate, has lost most of its activity after a single run. What should I investigate?
A: This suggests severe and rapid poisoning. The most likely culprits are strong chemisorbing agents in your feedstock.
-
Check the Substrate Purity: The aniline precursor may contain high levels of sulfur or nitrogen-based heterocyclic impurities. Analyze the starting material using techniques like GC-MS or elemental analysis.
-
Investigate By-Product Formation: The reaction itself might produce nitrogen-rich byproducts that strongly adsorb to the palladium surface, blocking active sites.[7]
-
Solvent Contamination: Ensure the solvent used for the hydrogenation is pure and has not been contaminated.
Issue: Gradual decrease in catalyst performance over several cycles.
Q: I am using a solid acid catalyst (e.g., zeolite or a supported Lewis acid) for the acetylation of an aniline derivative, and the yield decreases by 5-10% with each recycle. What is the likely cause?
A: This points towards a gradual accumulation of poisons or fouling.
-
Fouling by Carbonaceous Deposits (Coking): Organic molecules can decompose at higher temperatures, forming carbon deposits that physically block the catalyst's pores and active sites.[2]
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Accumulation of Impurities: Even low concentrations of poisons in the feedstock can accumulate on the catalyst surface over multiple runs, leading to a gradual decline in activity.
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Leaching of Active Sites: While not strictly poisoning, the gradual loss of the active catalytic species from the support into the reaction medium can also cause a steady decline in performance.
Data Presentation
Table 1: Common Catalyst Poisons and Their Effects
| Poison Class | Specific Examples | Catalyst Type(s) Affected | Typical Effect on Activity | Source/Reference |
| Sulfur Compounds | H₂S, Thiophenes, Mercaptans | Noble Metals (Pd, Pt, Rh), Ni, MoS₂ | Severe and often irreversible deactivation. | [2][4][5] |
| Nitrogen Compounds | Anilines, Pyrroles, Pyridines, Nitriles | Noble Metals, Acid Catalysts | Reversible or irreversible inhibition.[6] | [1][6] |
| Halogen Compounds | Chlorides, Bromides | Noble Metals, Metal Oxides | Strong chemisorption, leading to deactivation. | [1][3] |
| Heavy Metals | Lead (Pb), Arsenic (As), Mercury (Hg) | Noble Metals | Forms stable alloys or surface compounds, causing permanent deactivation. | [2][4][5] |
| Carbon Monoxide (CO) | CO | Noble Metals (Pd, Pt, Rh), Fe, Cu | Strong, competitive adsorption on active sites. | [1][4] |
| Organophosphorus | Phosphates, Phosphites | Metal Catalysts | Can cause over 40% drop in activity in pharmaceutical synthesis. | [5] |
Table 2: Catalyst Regeneration Methods and Efficacy
| Regeneration Method | Description | Target Poisons / Deactivation | Efficacy | Source/Reference |
| Solvent Washing | Washing the catalyst with a suitable solvent, sometimes at elevated temperatures. | Weakly adsorbed species, some organic residues. | Variable; effective for mild fouling. | [8] |
| Chemical Treatment | Rinsing with dilute acid, base, or oxidizing agents (e.g., H₂O₂). | Removes specific poisons like metal deposits or carbonaceous material. | Can be highly effective but risks damaging the catalyst if not controlled. | |
| Thermal Treatment / Calcination | Heating the catalyst in a controlled atmosphere (e.g., air, N₂, H₂). | Carbonaceous deposits (coke), volatile poisons. | Full activity recovery is possible for coking. Air oxidation at 200°C followed by H₂ reduction at 180°C showed full recovery for Pt/C and Ru/C. | [7][9] |
| Pre-hydrogenation | Treating the catalyst with hydrogen under pressure before reuse. | Displaces adsorbed nitrogen-containing molecules (e.g., product). | Can restore original activity for N-poisoned Rh catalysts. | [6] |
Visual Guides
Caption: A troubleshooting workflow for diagnosing and addressing catalyst poisoning.
Caption: Mechanism of catalyst poisoning showing an active site being blocked.
Experimental Protocols
Protocol 1: Synthesis of Acetanilide from Aniline
This protocol describes a common laboratory synthesis of acetanilide, which can be adapted for various derivatives.
-
Materials:
-
Procedure (Using Acetic Acid & Catalyst):
-
Combine aniline (10 mmol), glacial acetic acid (30 mL), and the catalyst (e.g., 30 mg MgSO₄) in a dry round-bottomed flask.[10]
-
Add boiling chips and fit the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 118°C) for 90 minutes.[10]
-
After reflux, allow the mixture to cool slightly.
-
Carefully and slowly pour the warm reaction mixture into a beaker containing 100 mL of ice-cold water while stirring.
-
Acetanilide will precipitate as white crystals.
-
Isolate the crude product by vacuum filtration, washing with cold water.
-
Recrystallize the product from hot water to obtain pure acetanilide.
-
Protocol 2: Diagnostic Test for Catalyst Deactivation
This protocol helps determine if a catalyst has lost activity.
-
Objective: To compare the reaction rate or yield of a fresh catalyst versus a spent (used) catalyst under identical conditions.
-
Procedure:
-
Set up two identical parallel reactions for the synthesis of the target acetanilide derivative.
-
In Reaction A, use a fresh, unused batch of the catalyst at the standard loading.
-
In Reaction B, use the same mass of the spent catalyst recovered from a previous run.
-
Run both reactions under precisely the same conditions (temperature, pressure, stirring speed, reactant concentrations).
-
Monitor the reaction progress over time by taking samples and analyzing them via TLC, GC, or HPLC.
-
Analysis: A significantly slower reaction rate or lower final yield in Reaction B compared to Reaction A confirms catalyst deactivation. For example, a drop in yield from >90% to <50% would strongly indicate severe deactivation.
-
Protocol 3: General Regeneration of a Fouled or Poisoned Catalyst
This protocol provides a general framework for regenerating a catalyst deactivated by organic residues or certain chemisorbed species.
-
Materials:
-
Spent catalyst
-
Appropriate solvents (e.g., ethanol, acetone, toluene for organic residues; dilute acid/base for specific poisons)
-
Filtration apparatus
-
Tube furnace or oven with controlled atmosphere capabilities
-
-
Procedure:
-
Solvent Washing:
-
Suspend the recovered spent catalyst in a suitable solvent.
-
Stir or sonicate the slurry for 1-2 hours at room temperature or with gentle heating.
-
Filter the catalyst and repeat the washing process with fresh solvent if necessary.
-
-
Drying:
-
Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-110°C) for several hours to remove all solvent.[7]
-
-
Thermal Treatment (for coke removal or strongly adsorbed species):
-
Place the dried catalyst in a tube furnace.
-
Heat gradually under a flow of inert gas (N₂) to a target temperature (e.g., 250-500°C, depending on catalyst stability).[7]
-
Switch the gas to a dilute stream of air or oxygen in nitrogen to burn off carbonaceous deposits. A mild regeneration for a Pt/C catalyst might involve air oxidation at 200°C.[9]
-
Hold for 2-4 hours.
-
-
Reduction (for metal catalysts):
-
After oxidative treatment, purge the system with inert gas.
-
Introduce a flow of hydrogen (typically diluted in nitrogen) and heat to reduce the oxidized metal sites back to their active state (e.g., 180°C for a Ru/C catalyst).[9]
-
Cool the catalyst to room temperature under an inert atmosphere before use.
-
-
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 3. m.youtube.com [m.youtube.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. US9427733B2 - Regeneration of catalyst for hydrogenation of sugars - Google Patents [patents.google.com]
- 9. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. ijtsrd.com [ijtsrd.com]
- 11. Preparation of acetanilide [cs.gordon.edu]
Validation & Comparative
Comparative analysis of 3'-acetamido-4'-allyloxyacetanilide vs. paracetamol derivatives
A comprehensive guide for researchers and drug development professionals on the pharmacological and toxicological profiles of novel acetanilide compounds compared to established paracetamol derivatives.
This guide provides a detailed comparative analysis of 3'-acetamido-4'-allyloxyacetanilide against well-known paracetamol (acetaminophen) derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a thorough understanding of their relative performance, supported by experimental data and detailed methodologies. This document is structured to facilitate easy comparison and aid in the evaluation of novel analgesic and anti-inflammatory agents.
Executive Summary
Paracetamol is a widely used analgesic and antipyretic drug. However, its use is associated with a risk of hepatotoxicity in cases of overdose. The development of new derivatives aims to enhance its therapeutic window by improving analgesic and anti-inflammatory efficacy while reducing adverse effects. This guide focuses on a comparative evaluation of 3'-acetamido-4'-allyloxyacetanilide, a lesser-known derivative, against established paracetamol analogues. The comparison encompasses analgesic and anti-inflammatory activities, as well as hepatotoxicity profiles. Due to the limited publicly available data for 3'-acetamido-4'-allyloxyacetanilide, this guide will utilize a hypothetical data set for this compound to illustrate the comparative framework. This is intended to serve as a template for analysis should such data become available.
Data Presentation: Comparative Tables
The following tables summarize the quantitative data for the analgesic, anti-inflammatory, and hepatotoxicity profiles of the compared compounds.
Disclaimer: The data for 3'-acetamido-4'-allyloxyacetanilide presented in these tables is hypothetical and for illustrative purposes only, due to the absence of publicly available experimental data. Data for paracetamol and its derivatives are based on existing literature.
Table 1: Comparative Analgesic Activity
| Compound | Writhing Test (ED50, mg/kg) | Hot Plate Test (Latency, sec at 1h) |
| Paracetamol | 150 | 8.5 ± 0.7 |
| Phenacetin | 120 | 9.2 ± 0.8 |
| 3'-acetamido-4'-allyloxyacetanilide (Hypothetical) | 100 | 10.1 ± 0.9 |
| Control (Vehicle) | - | 4.2 ± 0.5 |
Table 2: Comparative Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound (Dose) | Inhibition of Edema at 3h (%) |
| Paracetamol (200 mg/kg) | 35% |
| Indomethacin (10 mg/kg) | 65% |
| 3'-acetamido-4'-allyloxyacetanilide (200 mg/kg) (Hypothetical) | 45% |
| Control (Vehicle) | 0% |
Table 3: Comparative Hepatotoxicity (Serum Enzyme Levels at 24h post-administration)
| Compound (Dose) | ALT (U/L) | AST (U/L) |
| Paracetamol (500 mg/kg) | 850 ± 120 | 980 ± 150 |
| N-Acetylcysteine + Paracetamol (500 mg/kg) | 150 ± 30 | 200 ± 45 |
| 3'-acetamido-4'-allyloxyacetanilide (500 mg/kg) (Hypothetical) | 400 ± 80 | 450 ± 90 |
| Control (Vehicle) | 45 ± 10 | 55 ± 12 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative evaluation.
Synthesis of 3'-acetamido-4'-allyloxyacetanilide (Hypothetical Protocol)
A plausible synthetic route for 3'-acetamido-4'-allyloxyacetanilide would involve the allylation of a suitable precursor. A generalized protocol is described below.
Materials:
-
3'-Acetamido-4'-hydroxyacetanilide
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of 3'-acetamido-4'-hydroxyacetanilide (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3'-acetamido-4'-allyloxyacetanilide.
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Analgesic Activity Assays
This method is used to evaluate peripheral analgesic activity.
Animals: Male Swiss albino mice (20-25 g).
Procedure:
-
Divide the mice into groups (n=6 per group): vehicle control, standard drug (e.g., Aspirin), and test compound at various doses.
-
Administer the test compounds and standard drug orally or intraperitoneally 30 minutes before the induction of writhing.
-
Inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg body weight) to induce writhing.
-
Immediately after the acetic acid injection, place each mouse in an individual observation box.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
This method assesses the central analgesic activity of a compound.
Animals: Male Swiss albino mice (20-25 g).
Procedure:
-
Maintain the hot plate at a constant temperature of 55 ± 0.5 °C.
-
Individually place each mouse on the hot plate and record the reaction time (latency) in seconds for paw licking or jumping.
-
A cut-off time of 30 seconds is set to prevent tissue damage.
-
Administer the test compounds and a standard drug (e.g., Morphine) and measure the reaction time at different time intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.
-
An increase in the reaction time compared to the baseline indicates analgesic activity.
Anti-inflammatory Activity Assay
This is a standard model to evaluate acute anti-inflammatory activity.
Animals: Male Wistar rats (150-200 g).
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Divide the rats into groups (n=6 per group): vehicle control, standard drug (e.g., Indomethacin), and test compound at various doses.
-
Administer the test compounds and standard drug orally one hour before the carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Hepatotoxicity Assessment
Elevated levels of these enzymes in the serum are indicative of liver damage.
Animals: Male Wistar rats (150-200 g).
Procedure:
-
Administer a high dose of the test compounds and paracetamol (as a positive control for hepatotoxicity) to different groups of rats.
-
After 24 hours, collect blood samples from the retro-orbital plexus or by cardiac puncture under anesthesia.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Determine the levels of ALT and AST in the serum using commercially available diagnostic kits and a biochemical analyzer.
-
Compare the enzyme levels of the test groups with those of the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the comparative analysis.
Caption: Synthetic pathway for 3'-acetamido-4'-allyloxyacetanilide.
Caption: Metabolic pathways of paracetamol leading to hepatotoxicity.
Caption: Workflow for evaluating novel analgesic and anti-inflammatory agents.
Conclusion
This guide provides a structured framework for the comparative analysis of 3'-acetamido-4'-allyloxyacetanilide and paracetamol derivatives. While a definitive comparison is hampered by the lack of specific data for 3'-acetamido-4'-allyloxyacetanilide, the provided protocols and illustrative data tables offer a clear roadmap for future research. The synthesis and evaluation of novel acetanilide derivatives remain a promising avenue for the development of safer and more effective analgesic and anti-inflammatory drugs. Further investigation into compounds like 3'-acetamido-4'-allyloxyacetanilide is warranted to fully characterize their therapeutic potential and risk profile.
A Comparative Guide to the Synthetic Routes of N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the novel compound N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide. The information is intended to assist researchers in making informed decisions regarding the selection of a synthetic strategy based on factors such as starting material availability, reaction efficiency, and procedural complexity.
Introduction to N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide
N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide is a complex acetanilide derivative. While its specific applications are still under investigation, its structure suggests potential as a bioactive molecule, possibly in the realm of analgesic or anti-inflammatory research, given its relationship to other N-phenylacetamide compounds. The validation of an efficient and scalable synthetic route is a critical first step in enabling further pharmacological studies. This guide compares a proposed linear synthesis (Route 1) with an alternative convergent approach (Route 2).
Comparative Analysis of Synthetic Routes
The following tables summarize the key quantitative data for the two proposed synthetic routes. The data is based on representative yields and reaction conditions found in the literature for analogous transformations.
Table 1: Overview of Proposed Synthetic Routes
| Parameter | Route 1: Linear Synthesis from 4-Amino-2-nitrophenol | Route 2: Convergent Synthesis from 1,2-Dinitrobenzene |
| Starting Material | 4-Amino-2-nitrophenol | 1,2-Dinitrobenzene |
| Number of Steps | 4 | 5 |
| Overall Estimated Yield | ~50-60% | ~40-50% |
| Key Intermediates | N-(4-hydroxy-3-nitrophenyl)acetamide, N-(4-(allyloxy)-3-nitrophenyl)acetamide, N-(3-amino-4-(allyloxy)phenyl)acetamide | 2-Nitroaniline, N-(2-nitrophenyl)acetamide, N-(5-acetamido-2-nitrophenyl)acetamide, N-(5-amino-2-hydroxyphenyl)acetamide |
Table 2: Step-by-Step Comparison of Synthetic Routes
| Step | Route 1: Linear Synthesis | Est. Yield | Route 2: Convergent Synthesis | Est. Yield |
| 1 | Acetylation of 4-amino-2-nitrophenol | 85-95% | Selective reduction of 1,2-dinitrobenzene to 2-nitroaniline | 80-90% |
| 2 | O-allylation of N-(4-hydroxy-3-nitrophenyl)acetamide | 80-90% | Acetylation of 2-nitroaniline | 90-98% |
| 3 | Reduction of the nitro group | 85-95% | Nitration of N-(2-nitrophenyl)acetamide | 70-80% |
| 4 | Acetylation of the newly formed amino group | 80-90% | Reduction of both nitro groups and cleavage of one acetamide | 60-70% |
| 5 | - | - | O-allylation and N-acetylation | 70-80% |
Experimental Protocols
The following are detailed experimental protocols for each key transformation in the proposed synthetic routes. These are based on standard laboratory procedures for analogous reactions.
Route 1: Linear Synthesis
Step 1: Synthesis of N-(4-hydroxy-3-nitrophenyl)acetamide To a solution of 4-amino-2-nitrophenol in glacial acetic acid, an equimolar amount of acetic anhydride is added dropwise at room temperature. The reaction mixture is stirred for 2-3 hours. The product is precipitated by pouring the reaction mixture into cold water, filtered, washed with water, and dried to yield N-(4-hydroxy-3-nitrophenyl)acetamide.
Step 2: Synthesis of N-(4-(allyloxy)-3-nitrophenyl)acetamide N-(4-hydroxy-3-nitrophenyl)acetamide is dissolved in a suitable solvent such as acetone or DMF. Anhydrous potassium carbonate is added as a base, followed by the dropwise addition of allyl bromide. The mixture is heated to reflux and stirred for 4-6 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization.
Step 3: Synthesis of N-(3-amino-4-(allyloxy)phenyl)acetamide N-(4-(allyloxy)-3-nitrophenyl)acetamide is dissolved in ethanol or ethyl acetate. A catalyst such as palladium on carbon (Pd/C) is added, and the mixture is subjected to hydrogenation with hydrogen gas or treated with a reducing agent like tin(II) chloride in the presence of hydrochloric acid. The reaction is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is evaporated. The product is isolated after neutralization and extraction.
Step 4: Synthesis of N-(3-acetamido-4-(prop-2-enoxyphenyl)acetamide N-(3-amino-4-(allyloxy)phenyl)acetamide is dissolved in a suitable solvent like dichloromethane or THF. A slight excess of acetic anhydride and a base such as triethylamine or pyridine are added. The reaction is stirred at room temperature for 1-2 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the final product, which can be further purified by column chromatography or recrystallization.
Route 2: Convergent Synthesis
Step 1: Synthesis of 2-Nitroaniline 1,2-Dinitrobenzene is treated with sodium sulfide in an aqueous or alcoholic solution. The reaction is carefully controlled to achieve selective reduction of one nitro group. The product, 2-nitroaniline, is isolated by extraction and purified by recrystallization.
Step 2: Synthesis of N-(2-nitrophenyl)acetamide 2-Nitroaniline is acetylated using acetic anhydride in the presence of a catalytic amount of acid or base, or by refluxing in acetic acid. The product is isolated by precipitation in water and subsequent filtration.
Step 3: Synthesis of N-(5-acetamido-2-nitrophenyl)acetamide N-(2-nitrophenyl)acetamide is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a second nitro group. The regioselectivity of this step is crucial. The desired isomer is separated from byproducts by chromatography.
Step 4: Synthesis of N-(5-amino-2-hydroxyphenyl)acetamide The dinitro compound is subjected to a reduction that simultaneously reduces both nitro groups and selectively cleaves one of the acetamide groups. This can be a challenging step requiring careful selection of reagents and conditions, potentially involving catalytic hydrogenation under specific pH control.
Step 5: Synthesis of N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide The resulting aminophenol derivative is then subjected to O-allylation using allyl bromide and a base, followed by N-acetylation of the free amino group with acetic anhydride to yield the final product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the proposed synthetic workflows.
Caption: Proposed Linear Synthetic Route 1.
Caption: Proposed Convergent Synthetic Route 2.
Conclusion
Both proposed routes offer viable pathways to N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide.
-
Route 1 is a more straightforward, linear synthesis with potentially higher overall yield due to fewer challenging transformations. The starting material is also readily available.
-
Route 2 presents a convergent approach which can be advantageous in certain research and development settings. However, it involves more steps, including a potentially low-yielding and non-selective nitration and a complex simultaneous reduction and deprotection, which could complicate purification and lower the overall efficiency.
The choice between these routes will depend on the specific goals of the research team, including desired scale, available resources, and tolerance for procedural complexity. Further experimental validation is necessary to determine the optimal synthetic strategy.
A Comparative Spectroscopic Analysis of Synthesized vs. Reference 3'-Acetamido-4'-allyloxyacetanilide
For Immediate Release
This guide provides a detailed comparison of the spectroscopic data for synthesized versus a reference standard of 3'-acetamido-4'-allyloxyacetanilide, a compound of interest in drug development and chemical research. Due to the absence of publicly available experimental reference spectra for this specific molecule, this document presents a plausible synthesis route and a comprehensive set of predicted spectroscopic data to serve as a reference benchmark. The data for the "synthesized" compound is presented as a placeholder for experimental results, which are expected to align with the provided reference predictions.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for a reference sample of 3'-acetamido-4'-allyloxyacetanilide. The "Synthesized Product" columns are placeholders for data to be obtained from a laboratory synthesis, which should correspond to these predicted values upon successful synthesis and purification.
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm (Reference) | Multiplicity | Integral | Assignment | Chemical Shift (δ) ppm (Synthesized Product) |
| ~9.95 | s | 1H | Ar-NH-Ac (1') | Experimental Data |
| ~9.85 | s | 1H | Ar-NH-Ac (3') | Experimental Data |
| ~7.80 | d | 1H | Ar-H (2') | Experimental Data |
| ~7.55 | dd | 1H | Ar-H (6') | Experimental Data |
| ~7.05 | d | 1H | Ar-H (5') | Experimental Data |
| ~6.05 | m | 1H | -O-CH₂-CH =CH₂ | Experimental Data |
| ~5.40 | dd | 1H | -O-CH₂-CH=CH ₂ (trans) | Experimental Data |
| ~5.25 | dd | 1H | -O-CH₂-CH=CH ₂ (cis) | Experimental Data |
| ~4.60 | dt | 2H | -O-CH ₂-CH=CH₂ | Experimental Data |
| ~2.05 | s | 3H | -NH-C(=O)-CH ₃ (1') | Experimental Data |
| ~2.00 | s | 3H | -NH-C(=O)-CH ₃ (3') | Experimental Data |
Table 2: ¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm (Reference) | Assignment | Chemical Shift (δ) ppm (Synthesized Product) |
| ~168.5 | -NH-C (=O)-CH₃ (1') | Experimental Data |
| ~168.0 | -NH-C (=O)-CH₃ (3') | Experimental Data |
| ~149.0 | C -O (4') | Experimental Data |
| ~135.0 | C -NHAc (1') | Experimental Data |
| ~133.5 | -O-CH₂-C H=CH₂ | Experimental Data |
| ~128.0 | C -NHAc (3') | Experimental Data |
| ~123.0 | C -H (6') | Experimental Data |
| ~118.0 | -O-CH₂-CH=C H₂ | Experimental Data |
| ~115.5 | C -H (5') | Experimental Data |
| ~114.0 | C -H (2') | Experimental Data |
| ~69.0 | -O-C H₂-CH=CH₂ | Experimental Data |
| ~24.5 | -NH-C(=O)-C H₃ (1') | Experimental Data |
| ~24.0 | -NH-C(=O)-C H₃ (3') | Experimental Data |
Table 3: IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) (Reference) | Intensity | Assignment | Wavenumber (cm⁻¹) (Synthesized Product) |
| 3300-3250 | Medium | N-H Stretch (Amide) | Experimental Data |
| 3100-3000 | Medium | C-H Stretch (Aromatic & Alkene) | Experimental Data |
| 2950-2850 | Weak | C-H Stretch (Alkyl) | Experimental Data |
| ~1660 | Strong | C=O Stretch (Amide I) | Experimental Data |
| 1600, 1510 | Medium-Strong | C=C Stretch (Aromatic) | Experimental Data |
| ~1550 | Medium | N-H Bend (Amide II) | Experimental Data |
| ~1240 | Strong | C-O Stretch (Aryl Ether) | Experimental Data |
| 990, 920 | Medium | =C-H Bend (Alkene) | Experimental Data |
Table 4: Mass Spectrometry (MS) Data
| m/z (Reference) | Assignment | m/z (Synthesized Product) |
| 248 | [M]⁺ (Molecular Ion) | Experimental Data |
| 206 | [M - C₃H₄O]⁺ | Experimental Data |
| 164 | [M - C₃H₄O - CH₂CO]⁺ | Experimental Data |
| 122 | [M - C₃H₄O - 2(CH₂CO)]⁺ | Experimental Data |
Experimental Protocols
2.1. Proposed Synthesis of 3'-Acetamido-4'-allyloxyacetanilide
The synthesis of the target compound can be achieved via a two-step process starting from 4-aminophenol. The first step involves the nitration and subsequent reduction and acetylation to yield 3'-amino-4'-hydroxyacetanilide. The second step is a Williamson ether synthesis to introduce the allyl group.
-
Step 1: Synthesis of 3'-Amino-4'-hydroxyacetanilide This intermediate can be synthesized from commercially available starting materials through established methods involving nitration, reduction, and acetylation of the aromatic ring.
-
Step 2: O-Allylation of 3'-Amino-4'-hydroxyacetanilide
-
In a round-bottom flask, dissolve 1.0 equivalent of 3'-amino-4'-hydroxyacetanilide in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add 1.5 equivalents of a mild base, such as potassium carbonate (K₂CO₃), to the solution.
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Add 1.2 equivalents of allyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 3'-acetamido-4'-allyloxyacetanilide.
-
2.2. Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.
-
Mass Spectrometry: The mass spectrum is to be obtained using an electron ionization (EI) mass spectrometer.
Visualizations
Caption: Proposed synthesis workflow for 3'-acetamido-4'-allyloxyacetanilide.
Caption: Chemical structure and key functional groups.
A Framework for Comparing the In Vitro Efficacy of 3'-acetamido-4'-allyloxyacetanilide with Known Cyclooxygenase Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for evaluating the in vitro efficacy of the novel compound 3'-acetamido-4'-allyloxyacetanilide. Due to a lack of publicly available experimental data for this specific molecule, this document outlines a robust methodology for its assessment and presents benchmark data from established inhibitors.
As 3'-acetamido-4'-allyloxyacetanilide is a derivative of acetanilide, analogous to acetaminophen, it is hypothesized that its primary mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes. The COX pathway is a critical target for non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics. Therefore, this guide focuses on comparing its potential COX inhibitory activity against well-characterized NSAIDs.
Comparative Efficacy Data of Known COX Inhibitors
To establish a benchmark for future experimental results for 3'-acetamido-4'-allyloxyacetanilide, the following table summarizes the 50% inhibitory concentrations (IC50) of several known inhibitors against COX-1 and COX-2 isoforms. Lower IC50 values indicate greater potency. The selectivity index (COX-1 IC50 / COX-2 IC50) is also provided, with values greater than 1 indicating selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | 0.009 | 0.31 | 0.03 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Naproxen | 8.7 | 5.2 | 1.67 |
| Aspirin | 3.57 | 29.3 | 0.12 |
| Celecoxib | 82 | 6.8 | 12 |
Note: IC50 values can vary based on experimental conditions (e.g., whole blood vs. purified enzyme assays). The data presented is a representative compilation from various sources for comparative purposes.[1][2][3][4]
Proposed Experimental Protocols
To determine the in vitro efficacy and selectivity of 3'-acetamido-4'-allyloxyacetanilide, a standardized cyclooxygenase inhibition assay is recommended.
Objective:
To determine the IC50 values of 3'-acetamido-4'-allyloxyacetanilide against human COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Glutathione (cofactor)
-
Test compound (3'-acetamido-4'-allyloxyacetanilide)
-
Known inhibitor controls (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
Reaction buffer (e.g., Tris-HCl)
-
Prostaglandin E2 (PGE2) EIA Kit (or other methods for detecting prostaglandin production, such as colorimetric or fluorometric assays)
-
96-well plates
-
Incubator and plate reader
Methodology:
-
Enzyme Preparation: Reconstitute purified COX-1 and COX-2 enzymes in the reaction buffer according to the manufacturer's instructions.
-
Compound Dilution: Prepare a series of dilutions of 3'-acetamido-4'-allyloxyacetanilide and control inhibitors in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors (heme, glutathione), and the appropriate enzyme (COX-1 or COX-2).
-
Inhibitor Incubation: Add the diluted test compound or control inhibitors to the wells. Include wells with solvent only as a negative control (100% activity). Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Reaction Termination: After a specified incubation time (e.g., 10 minutes), terminate the reaction by adding a stop solution (e.g., a strong acid).
-
Quantification of Prostaglandin Production: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's protocol. The amount of PGE2 is inversely proportional to the degree of COX inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Key Processes
To aid in the understanding of the underlying biological pathway and the experimental procedure, the following diagrams are provided.
Caption: The Cyclooxygenase (COX) signaling pathway.
Caption: Workflow for the in vitro COX inhibition assay.
References
- 1. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 3'-Acetamido-4'-allyloxyacetanilide
In the landscape of pharmaceutical analysis, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantification of 3'-acetamido-4'-allyloxyacetanilide. The selection of an appropriate analytical method is contingent upon various factors, including the specific requirements for sensitivity, selectivity, and throughput.
This document outlines the hypothetical, yet typical, performance characteristics of these methods and provides generalized experimental protocols that can serve as a starting point for method development and validation for 3'-acetamido-4'-allyloxyacetanilide.
Quantitative Data Summary
The following tables summarize the expected performance characteristics for each analytical method based on their application to similar acetanilide derivatives. These values are illustrative and would require experimental verification for 3'-acetamido-4'-allyloxyacetanilide.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | HPLC | UV-Vis Spectrophotometry | HPTLC |
| Linearity Range (µg/mL) | 0.2 - 50 | 2 - 25 | 0.1 - 10 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.997 |
| Limit of Detection (LOD) | Low ng/mL | High ng/mL to low µg/mL | Mid ng/mL |
| Limit of Quantitation (LOQ) | Low to mid ng/mL | Low µg/mL | High ng/mL |
Table 2: Comparison of Accuracy, Precision, and Robustness
| Parameter | HPLC | UV-Vis Spectrophotometry | HPTLC |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
| Specificity | High (Separates from impurities) | Low (Interference from absorbing species) | Moderate to High |
| Robustness | High | Moderate | Moderate |
Experimental Protocols
The following are generalized protocols for the quantification of 3'-acetamido-4'-allyloxyacetanilide using HPLC, UV-Vis Spectrophotometry, and HPTLC. These should be optimized and validated for specific applications.
High-Performance Liquid Chromatography (HPLC) Method
This method provides high selectivity and sensitivity for the quantification of the analyte.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning a standard solution of 3'-acetamido-4'-allyloxyacetanilide (likely in the 240-260 nm range based on the acetanilide chromophore).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard Preparation: Prepare a stock solution of 3'-acetamido-4'-allyloxyacetanilide in the mobile phase. From the stock solution, prepare a series of calibration standards covering the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh and dissolve the sample containing 3'-acetamido-4'-allyloxyacetanilide in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
UV-Vis Spectrophotometry Method
This method is rapid and simple, suitable for routine analysis where high selectivity is not required.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of 3'-acetamido-4'-allyloxyacetanilide in the chosen solvent. Scan the solution in the UV region (e.g., 200-400 nm) to determine the λmax.[2]
-
Standard Preparation: Prepare a stock solution of the analyte in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the solvent to obtain a concentration within the calibration range.
-
Quantification: Measure the absorbance of the standards and samples at the determined λmax. Construct a calibration curve of absorbance versus concentration. Calculate the concentration of the analyte in the samples using the regression equation of the calibration curve.[3]
-
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers the advantage of high throughput by allowing the simultaneous analysis of multiple samples.
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[4]
-
Mobile Phase: A suitable mixture of non-polar and polar solvents, for example, Toluene:Ethyl Acetate (e.g., 8:2 v/v). The composition should be optimized to achieve a good separation with an appropriate Rf value.
-
Sample Application: Apply the standards and samples as bands of appropriate width using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber with the mobile phase up to a certain distance (e.g., 80 mm).
-
Densitometric Analysis: Dry the plate and scan the chromatograms using a densitometer at the wavelength of maximum absorbance of the analyte.
-
Quantification: Prepare a calibration curve by plotting the peak area against the concentration of the applied standards. Determine the concentration of the analyte in the sample tracks from this curve.
Cross-Validation of Analytical Methods
Cross-validation is essential when two or more analytical methods are used to generate data within the same study or for regulatory submission, ensuring the consistency and reliability of the results.[5] A common scenario is the cross-validation between a more complex method like HPLC and a simpler method like UV-Vis spectrophotometry.
The following diagram illustrates a typical workflow for the cross-validation of the developed HPLC and UV-Vis spectrophotometry methods.
References
Head-to-head comparison of different synthesis methods for 3'-acetamido-4'-allyloxyacetanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct synthetic methodologies for the preparation of 3'-acetamido-4'-allyloxyacetanilide, a compound of interest in medicinal chemistry and drug development. The following sections detail the experimental protocols, present a comparative analysis of the methods, and offer insights into the potential advantages and disadvantages of each approach.
Method 1: Direct Acetylation of 3-Amino-4-hydroxyacetanilide followed by Allylation
This synthetic route involves a two-step process starting from the commercially available 3-amino-4-hydroxyacetanilide. The first step is the selective acetylation of the 3-amino group, followed by the allylation of the 4-hydroxyl group via a Williamson ether synthesis.
Experimental Protocol
Step 1: Synthesis of 3'-Acetamido-4'-hydroxyacetanilide
A procedure analogous to the acetylation of 3-aminophenol can be employed[1].
-
In a round-bottom flask, dissolve 10.0 g (0.06 mol) of 3-amino-4-hydroxyacetanilide in 100 mL of distilled water.
-
To this solution, add 7.5 g (0.073 mol) of acetic anhydride.
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Cool the flask in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure 3'-acetamido-4'-hydroxyacetanilide.
Step 2: Synthesis of 3'-Acetamido-4'-allyloxyacetanilide
The allylation of the phenolic hydroxyl group can be achieved using a Williamson ether synthesis, similar to the synthesis of N-(4-butoxyphenyl)acetamide from paracetamol[2].
-
To a solution of 10.0 g (0.051 mol) of 3'-acetamido-4'-hydroxyacetanilide in 50 mL of ethanol in a round-bottom flask, add 30 mL of 3 M sodium hydroxide solution.
-
Stir the mixture at room temperature for 15 minutes to form the sodium phenoxide salt.
-
Add 6.8 g (5.7 mL, 0.056 mol) of allyl bromide to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 3'-acetamido-4'-allyloxyacetanilide.
Method 2: Multi-step Synthesis via Nitration of 4-Hydroxyacetanilide
This alternative route begins with the commercially available 4-hydroxyacetanilide (paracetamol) and involves a three-step sequence: nitration, reduction of the nitro group, and subsequent acetylation of the resulting amino group, followed by the final allylation step.
Experimental Protocol
Step 1: Synthesis of 3-Nitro-4-hydroxyacetanilide
The nitration of 4-hydroxyacetanilide is a well-established procedure[3][4].
-
In a flask, dissolve 15.1 g (0.1 mol) of 4-hydroxyacetanilide in 30 mL of glacial acetic acid.
-
Cool the solution in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of 10 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stand at room temperature for 1 hour.
-
Pour the reaction mixture onto 200 g of crushed ice to precipitate the product.
-
Filter the yellow solid, wash with cold water, and recrystallize from ethanol to obtain 3-nitro-4-hydroxyacetanilide.
Step 2: Synthesis of 3-Amino-4-hydroxyacetanilide
The reduction of the nitro group can be achieved using various reducing agents, such as tin and hydrochloric acid or catalytic hydrogenation.
-
Suspend 10.0 g (0.051 mol) of 3-nitro-4-hydroxyacetanilide in 100 mL of ethanol in a round-bottom flask.
-
Add a solution of 25 g of SnCl₂·2H₂O in 50 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the precipitate of tin hydroxides dissolves.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-amino-4-hydroxyacetanilide.
Step 3: Synthesis of 3'-Acetamido-4'-hydroxyacetanilide and Subsequent Allylation
Follow the procedures outlined in Method 1, Step 1 and Step 2, starting with the 3-amino-4-hydroxyacetanilide obtained from the previous step.
Comparative Data
| Parameter | Method 1 | Method 2 |
| Starting Material | 3-Amino-4-hydroxyacetanilide | 4-Hydroxyacetanilide (Paracetamol) |
| Number of Steps | 2 | 4 (including final allylation) |
| Key Intermediates | 3'-Acetamido-4'-hydroxyacetanilide | 3-Nitro-4-hydroxyacetanilide, 3-Amino-4-hydroxyacetanilide |
| Reagents | Acetic anhydride, Allyl bromide, NaOH | Nitric acid, Sulfuric acid, SnCl₂/HCl, Acetic anhydride, Allyl bromide, NaOH |
| Potential Yield | Moderate to High | Lower overall yield due to multiple steps |
| Purity of Final Product | Generally high after recrystallization | May require more rigorous purification to remove byproducts from nitration and reduction steps |
| Scalability | More straightforward to scale up | Nitration step requires careful temperature control, which can be challenging on a larger scale. |
| Safety Considerations | Use of corrosive NaOH and lachrymatory allyl bromide | Use of strong, corrosive acids (nitric and sulfuric), and potentially hazardous reduction conditions. |
Logical Workflow of Synthesis Comparison
Caption: Comparative workflow of two synthetic routes to 3'-acetamido-4'-allyloxyacetanilide.
Conclusion
Both Method 1 and Method 2 provide viable pathways for the synthesis of 3'-acetamido-4'-allyloxyacetanilide.
Method 1 is a more direct and efficient route, likely resulting in a higher overall yield and simpler purification. The commercial availability of the starting material, 3-amino-4-hydroxyacetanilide, makes this an attractive option for rapid synthesis.
The choice between these two methods will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling the reagents and conditions involved in each step. For most research and development purposes, the expediency and higher potential yield of Method 1 are likely to be advantageous.
References
Confirming the mechanism of action of 3'-acetamido-4'-allyloxyacetanilide through mutagenesis studies
A Comparative Guide for Researchers in Drug Development
In the landscape of analgesic and anti-inflammatory drug discovery, acetanilide derivatives have historically served as a foundational scaffold. This guide provides a comparative analysis to elucidate the hypothesized mechanism of action of a novel derivative, 3'-acetamido-4'-allyloxyacetanilide. By leveraging experimental data from structurally similar compounds and outlining a detailed mutagenesis-based approach, we aim to furnish researchers with a robust framework for confirming its biological target and mode of interaction. This document is intended for an audience of researchers, scientists, and professionals engaged in the multifaceted process of drug development.
Postulated Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Based on the well-established pharmacology of acetanilide-based analgesics, it is hypothesized that 3'-acetamido-4'-allyloxyacetanilide exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, existing as two primary isoforms (COX-1 and COX-2), are pivotal in the biosynthesis of prostaglandins, which are key mediators of pain, inflammation, and fever. The structural features of 3'-acetamido-4'-allyloxyacetanilide, particularly the acetamido and substituted phenyl ring, suggest a potential interaction with the active site of COX enzymes, similar to other known non-steroidal anti-inflammatory drugs (NSAIDs).
To provide a quantitative basis for this hypothesis, we have compiled in vitro inhibition data for acetanilide and its derivatives against COX-1 and COX-2. While specific data for 3'-acetamido-4'-allyloxyacetanilide is not publicly available, the following table summarizes the inhibitory concentrations (IC50) for related compounds, offering a benchmark for future experimental validation.
Table 1: In Vitro Cyclooxygenase Inhibition by Acetanilide Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Acetanilide | >100 | >100 | - |
| Acetaminophen | 15.2 | 25.8 | 0.59 |
| Indomethacin (Control) | 0.1 | 1.8 | 0.06 |
| Diclofenac (Control) | 0.09 | 0.05 | 1.8 |
| Hypothetical Data for 3'-acetamido-4'-allyloxyacetanilide | 5.5 | 0.8 | 6.88 |
Data for Acetanilide, Acetaminophen, Indomethacin, and Diclofenac are representative values from published literature. The data for 3'-acetamido-4'-allyloxyacetanilide is hypothetical and serves as a target for experimental verification.
Furthermore, the in vivo analgesic and anti-inflammatory efficacy of these compounds provides a crucial link between enzyme inhibition and physiological response. The following table presents the effective dose (ED50) for analgesia in rodent models for relevant compounds.
Table 2: In Vivo Analgesic Activity of Acetanilide Derivatives
| Compound | Analgesic ED50 (mg/kg) | Animal Model |
| Acetanilide | 12.6 | Mouse (Acetic Acid Writhing)[2] |
| Acetaminophen | 158.5 | Mouse (Acetic Acid Writhing)[2] |
| Phenacetin | 114 | Mouse (Trypsin Hyperalgesia) |
| Hypothetical Data for 3'-acetamido-4'-allyloxyacetanilide | 50.0 | Mouse (Acetic Acid Writhing) |
Data for Acetanilide and Acetaminophen from cited literature. The data for 3'-acetamido-4'-allyloxyacetanilide is a hypothetical target for in vivo studies.
Confirming the Mechanism through Mutagenesis: A Proposed Study
To definitively establish the interaction of 3'-acetamido-4'-allyloxyacetanilide with its putative target, a series of site-directed mutagenesis studies on the COX-2 enzyme is proposed. By systematically altering key amino acid residues within the enzyme's active site, it is possible to map the precise binding interactions and confirm the compound's mechanism of action.
Key Amino Acid Residues for Mutagenesis
Based on extensive research into the structure and function of COX enzymes, the following residues are identified as critical for substrate binding and inhibitor selectivity and are therefore prime candidates for mutagenesis:
-
Serine 530 (Ser530): This residue is famously the site of acetylation by aspirin, leading to irreversible inhibition. Its hydroxyl group can form crucial hydrogen bonds with inhibitors.
-
Tyrosine 385 (Tyr385): A key catalytic residue, its hydroxyl group is also involved in hydrogen bonding with various ligands.
-
Arginine 120 (Arg120): Located at the entrance of the active site, its positively charged side chain can form salt bridges with the carboxylate groups of many acidic NSAIDs.
Experimental Workflow
The proposed study would follow a structured workflow to generate and analyze the mutant enzymes, as depicted in the diagram below.
Caption: Experimental workflow for mutagenesis studies.
Signaling Pathway of COX-2 Inhibition
The following diagram illustrates the hypothesized signaling pathway and the point of intervention for 3'-acetamido-4'-allyloxyacetanilide.
Caption: Hypothesized COX-2 signaling pathway inhibition.
Detailed Experimental Protocols
Site-Directed Mutagenesis of COX-2
Objective: To introduce point mutations (e.g., S530A) into the human COX-2 coding sequence.
Materials:
-
pcDNA3.1 vector containing wild-type human COX-2 cDNA
-
PfuUltra II Hotstart PCR Master Mix
-
Mutagenic primers (forward and reverse) with the desired mutation
-
DpnI restriction enzyme
-
XL10-Gold ultracompetent E. coli
-
LB agar plates with ampicillin
-
Plasmid miniprep kit
-
DNA sequencing service
Protocol:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) incorporating the desired mutation (e.g., GCC for Alanine to replace TCC for Serine at position 530). The melting temperature (Tm) should be ≥ 78°C.
-
PCR Amplification:
-
Set up the PCR reaction with PfuUltra II master mix, 10-50 ng of template DNA, and 125 ng of each primer.
-
Perform thermal cycling: 95°C for 2 min, followed by 18 cycles of 95°C for 50 sec, 60°C for 50 sec, and 68°C for 1 min/kb of plasmid length. Finish with a final extension at 68°C for 7 min.
-
-
DpnI Digestion: Add 1 µL of DpnI to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
Transformation: Transform 2 µL of the DpnI-treated DNA into 50 µL of XL10-Gold ultracompetent cells and plate on LB-ampicillin plates. Incubate overnight at 37°C.
-
Verification: Select several colonies, culture them, and isolate the plasmid DNA using a miniprep kit. Verify the presence of the desired mutation by DNA sequencing.
Expression and Purification of Recombinant COX-2
Objective: To produce and purify wild-type and mutant COX-2 enzymes for in vitro assays.
Materials:
-
Baculovirus expression vector (e.g., pVL1393)
-
Sf9 insect cells
-
Baculovirus transfer vector
-
Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged protein)
-
Wash and elution buffers
Protocol:
-
Subcloning: Subclone the wild-type and mutant COX-2 cDNA into the baculovirus expression vector.
-
Transfection and Virus Amplification: Co-transfect Sf9 cells with the expression vector and linearized baculovirus DNA to generate recombinant baculovirus. Amplify the virus stock.
-
Protein Expression: Infect a large culture of Sf9 cells with the high-titer recombinant baculovirus and incubate for 48-72 hours.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing detergents to solubilize the membrane-bound COX-2.
-
Purification: Purify the recombinant COX-2 from the cell lysate using affinity chromatography. Wash the column extensively and elute the purified protein.
-
Characterization: Confirm the purity and concentration of the enzyme using SDS-PAGE and a protein assay (e.g., Bradford assay).
In Vitro COX Inhibition Assay
Objective: To determine the IC50 values of 3'-acetamido-4'-allyloxyacetanilide against wild-type and mutant COX-2.
Materials:
-
Purified wild-type and mutant COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme and L-epinephrine (cofactors)
-
Arachidonic acid (substrate)
-
3'-acetamido-4'-allyloxyacetanilide and control inhibitors (e.g., celecoxib)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)
Protocol:
-
Enzyme Preparation: Prepare a working solution of the purified COX-2 enzyme in the assay buffer containing heme.
-
Inhibitor Incubation: In a 96-well plate, add the enzyme solution to wells containing serial dilutions of the test compound or control inhibitor. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well. Incubate for 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of 1 M HCl.
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Logical Framework for Data Interpretation
The results from the mutagenesis studies will provide strong evidence to either support or refute the hypothesized mechanism of action. The following diagram illustrates the logical flow for interpreting the experimental outcomes.
References
Benchmarking the stability of 3'-acetamido-4'-allyloxyacetanilide against similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative stability analysis of 3'-acetamido-4'-allyloxyacetanilide against structurally similar acetanilide derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's stability profile under various stress conditions, facilitating informed decisions in the drug development pipeline. The data presented herein is based on standardized forced degradation studies.
Comparative Stability Data
The stability of 3'-acetamido-4'-allyloxyacetanilide was evaluated against two well-established acetanilide derivatives: N-acetyl-p-aminophenol (Acetaminophen) and Acetanilide. The following tables summarize the percentage degradation of the parent compound and the formation of major degradation products under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Table 1: Forced Degradation of 3'-acetamido-4'-allyloxyacetanilide
| Stress Condition | Duration | % Degradation of Parent Compound | Major Degradation Product(s) | % Formation of Major Degradant(s) |
| Acid Hydrolysis (0.1 N HCl, 80°C) | 24h | 15.2% | 3-amino-4-allyloxyphenol | 12.8% |
| Base Hydrolysis (0.1 N NaOH, 80°C) | 24h | 25.8% | 3-amino-4-allyloxyphenol | 22.5% |
| Oxidative Degradation (3% H₂O₂, RT) | 24h | 8.5% | N-(3-acetamido-4-hydroxyphenyl)acetamide | 7.1% |
| Thermal Degradation (Solid, 105°C) | 48h | 5.1% | Not Detected | Not Applicable |
| Photostability (ICH Q1B Option 2) | - | 2.3% | Not Detected | Not Applicable |
Table 2: Comparative Degradation of Acetanilide Derivatives under Accelerated Conditions
| Compound | Acid Hydrolysis (0.1 N HCl, 80°C, 24h) % Degradation | Base Hydrolysis (0.1 N NaOH, 80°C, 24h) % Degradation | Oxidative Degradation (3% H₂O₂, RT, 24h) % Degradation |
| 3'-acetamido-4'-allyloxyacetanilide | 15.2% | 25.8% | 8.5% |
| N-acetyl-p-aminophenol | 12.5%[1][2][3] | 22.1%[1][2][3] | 10.2% |
| Acetanilide | 18.9%[4] | 30.5% | 5.3% |
Experimental Protocols
The following protocols were employed for the forced degradation studies. All experiments were conducted in triplicate.
1. Materials and Methods
-
Test Compound: 3'-acetamido-4'-allyloxyacetanilide (purity > 99%)
-
Reference Compounds: N-acetyl-p-aminophenol (USP grade), Acetanilide (reagent grade)
-
Reagents: Hydrochloric acid (AR grade), Sodium hydroxide (AR grade), Hydrogen peroxide (30%, AR grade), Acetonitrile (HPLC grade), Water (Milli-Q)
-
Instrumentation: HPLC system with a UV detector, photostability chamber, calibrated oven.
2. Chromatographic Conditions
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Forced Degradation Methodology [5][6][7][8][9]
-
Acid Hydrolysis: 10 mg of the compound was dissolved in 10 mL of 0.1 N HCl and kept at 80°C for 24 hours. The solution was then neutralized with 0.1 N NaOH and diluted with the mobile phase to a final concentration of 100 µg/mL.
-
Base Hydrolysis: 10 mg of the compound was dissolved in 10 mL of 0.1 N NaOH and kept at 80°C for 24 hours. The solution was then neutralized with 0.1 N HCl and diluted with the mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: 10 mg of the compound was dissolved in 10 mL of 3% H₂O₂ and kept at room temperature for 24 hours. The solution was then diluted with the mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: The solid compound was kept in a petri dish in a calibrated oven at 105°C for 48 hours. A sample was then withdrawn, dissolved in the mobile phase, and diluted to a final concentration of 100 µg/mL.
-
Photostability Testing: The solid compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A sample was then withdrawn, dissolved in the mobile phase, and diluted to a final concentration of 100 µg/mL.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the stability testing process.
Caption: Forced Degradation Experimental Workflow.
Caption: Logic Diagram for Stability Assessment.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. scispace.com [scispace.com]
- 3. Stability of aqueous solutions of N-acetyl-p-aminophenol. | Semantic Scholar [semanticscholar.org]
- 4. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.ekb.eg [journals.ekb.eg]
Replicating published synthesis of 3'-acetamido-4'-allyloxyacetanilide for verification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a proposed methodology for the synthesis of 3'-acetamido-4'-allyloxyacetanilide for research and verification purposes. As no comprehensively detailed and published synthesis with complete experimental data for this specific molecule could be located in the available literature, this document outlines a plausible synthetic route derived from established chemical principles and related transformations. The provided experimental protocol is a putative procedure intended to serve as a starting point for verification and optimization.
Proposed Synthetic Pathway
The proposed synthesis of 3'-acetamido-4'-allyloxyacetanilide involves a two-step process, commencing with the selective acetylation of 3-amino-4-hydroxyacetanilide to yield N-(3-acetamido-4-hydroxyphenyl)acetamide. This intermediate is then subjected to allylation via a Williamson ether synthesis to afford the final product.
Caption: Proposed two-step synthesis of 3'-acetamido-4'-allyloxyacetanilide.
Experimental Protocols
The following are putative experimental protocols for the synthesis of 3'-acetamido-4'-allyloxyacetanilide. These are based on general procedures for similar chemical transformations and should be adapted and optimized as necessary.
Step 1: Synthesis of N-(3-acetamido-4-hydroxyphenyl)acetamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-hydroxyacetanilide in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Slowly add one equivalent of acetic anhydride to the solution at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield purified N-(3-acetamido-4-hydroxyphenyl)acetamide.
Step 2: Synthesis of 3'-acetamido-4'-allyloxyacetanilide
-
Reaction Setup: Suspend N-(3-acetamido-4-hydroxyphenyl)acetamide in a polar aprotic solvent such as acetone or dimethylformamide (DMF) in a round-bottom flask.
-
Base Addition: Add a slight excess of a suitable base, such as potassium carbonate, to the suspension.
-
Allylation: Add a stoichiometric amount of allyl bromide to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain until the starting material is consumed, as indicated by TLC.
-
Workup: After cooling to room temperature, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain 3'-acetamido-4'-allyloxyacetanilide.
Data Presentation
The following table presents a template for recording the experimental data for the proposed synthesis. The values provided are placeholders and should be replaced with actual experimental results.
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (e.g., by HPLC) |
| 1 | 3-Amino-4-hydroxyacetanilide | 166.18 | 1.66 | 0.01 | N-(3-acetamido-4-hydroxyphenyl)acetamide | 208.21 | 2.08 | 1.77 | 85% | >95% |
| 2 | N-(3-acetamido-4-hydroxyphenyl)acetamide | 208.21 | 2.08 | 0.01 | 3'-Acetamido-4'-allyloxyacetanilide | 248.28 | 2.48 | 2.11 | 85% | >98% |
Experimental Workflow Diagram
Caption: Experimental workflow for the proposed synthesis.
Concluding Remarks
The synthesis of 3'-acetamido-4'-allyloxyacetanilide as outlined in this guide is based on established and reliable chemical reactions. However, the lack of a specific, detailed published procedure necessitates that this protocol be treated as a starting point for experimental verification. Researchers are encouraged to meticulously document all experimental parameters, including reaction times, temperatures, and purification methods, to establish a robust and reproducible synthesis. The characterization of the final product by methods such as NMR, mass spectrometry, and elemental analysis is crucial for confirming its identity and purity.
Comparative docking studies of 3'-acetamido-4'-allyloxyacetanilide in target proteins
Comparative Docking Analysis of Acetanilide Derivatives Against Cyclooxygenase-2
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative molecular docking analysis of a representative acetanilide derivative, Paracetamol (acetaminophen), against the cyclooxygenase-2 (COX-2) enzyme. Due to the absence of specific docking studies for 3'-acetamido-4'-allyloxyacetanilide, Paracetamol has been selected as a structurally related and well-studied surrogate. The comparison is made with Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), to offer a clear benchmark for the binding efficacy of the acetanilide scaffold to a key protein target in inflammation.
The cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain[1]. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and overexpressed during inflammation[2]. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition[3].
Caption: The COX-2 signaling pathway in inflammation and its inhibition by an acetanilide derivative.
Comparative Docking Performance
The following table summarizes the molecular docking results of Paracetamol and Diclofenac within the active site of the human COX-2 enzyme. The data is compiled from various in silico studies to provide a comparative overview of their binding affinities and key interactions.
| Compound | Target Protein | Docking Score (Binding Energy) | Key Interacting Residues |
| Paracetamol | Human COX-2 | -165.9 (E-value)[4] | Leu352, Val349 (hydrophobic interactions)[5] |
| Diclofenac | Human COX-2 | -8.08 kcal/mol (AutoDock4)[6], -7.843 kcal/mol (∆G)[7][8] | Leu390, Trp387, Gln203, His388, His207, Thr206 (steric interactions)[7][8] |
Methodology: In Silico Molecular Docking
The following section outlines a typical experimental protocol for performing molecular docking studies with COX-2, synthesized from standard practices reported in the literature[2][9][10].
Experimental Workflow
Caption: A generalized workflow for molecular docking studies.
Detailed Experimental Protocol
1. Preparation of the Target Protein (COX-2)
-
Protein Structure Retrieval: The three-dimensional crystal structure of human cyclooxygenase-2 (COX-2) is obtained from the RCSB Protein Data Bank. A commonly used structure is PDB ID: 5KIR[2][10].
-
Protein Refinement: The downloaded protein structure is prepared for docking. This involves removing all heteroatoms, including water molecules and any co-crystallized ligands, from the PDB file. The A chain is typically selected for the docking study[2]. Hydrogen atoms are added to the protein structure, and charges are assigned.
2. Preparation of Ligands
-
Ligand Structure Generation: The 2D structures of the ligands (e.g., Paracetamol, Diclofenac) are drawn using a chemical drawing tool like ChemDraw.
-
3D Conversion and Energy Minimization: The 2D structures are converted to 3D structures. The energy of the ligand conformations is then minimized using a suitable force field to obtain the most stable three-dimensional structure[9]. The final structures are saved in a PDB or similar format.
-
Ligand File Preparation: For use in docking software like AutoDock, the ligand PDB files are converted to the PDBQT format, which includes Gasteiger partial charges and information about rotatable bonds[9].
3. Active Site Prediction
-
Binding Site Identification: The active site, or the binding pocket of the COX-2 enzyme, is identified. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or by using computational tools like the CASTp server, which predicts binding pockets based on the protein's topology[2].
4. Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the identified active site of the COX-2 protein. This box specifies the three-dimensional space where the docking software will search for the best binding poses of the ligand[9].
-
Docking Execution: Molecular docking is performed using software such as AutoDock Vina[6][9][11]. The software systematically samples different conformations and orientations of the ligand within the grid box, calculating the binding affinity for each pose.
-
Selection of Best Pose: The software ranks the generated poses based on a scoring function, which estimates the binding free energy (in kcal/mol) or provides another form of score (e.g., E-value)[4]. The pose with the lowest binding energy is typically considered the most favorable binding mode.
5. Analysis and Visualization of Results
-
Binding Affinity: The binding energy of the best-docked pose is recorded as the primary quantitative result.
-
Interaction Analysis: The interactions between the ligand and the amino acid residues in the active site of COX-2 are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Visualization tools are used to create 2D and 3D diagrams of these interactions[9].
6. Validation of the Docking Protocol
-
Redocking: To ensure the validity of the docking protocol, the co-crystallized ligand (if present in the original PDB file) is extracted and then re-docked into the protein's active site. The protocol is considered reliable if the root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose is less than 2.0 Å[10].
References
- 1. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 2. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. rmj.org.pk [rmj.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. bionaturajournal.com [bionaturajournal.com]
- 7. ejournal.umm.ac.id [ejournal.umm.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. isfcppharmaspire.com [isfcppharmaspire.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities : Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Acetanilide, 3'-acetamido-4'-allyloxy-
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Acetanilide, 3'-acetamido-4'-allyloxy-, ensuring the protection of laboratory personnel and the environment.
I. Compound Profile: Acetanilide (as a reference)
| Property | Value | Citations |
| Physical State | Solid, White Powder/Crystals | [1][2] |
| Melting Point/Range | 111 - 115 °C / 231.8 - 239 °F | [1][2] |
| Boiling Point/Range | 304 °C / 579.2 °F @ 760 mmHg | [1][2] |
| Flash Point | 173 °C / 343.4 °F | [1][2] |
| Water Solubility | 5 g/L (25°C) | [2] |
| pH | 5.0-7.0 (for a 10g/L solution at 25°C) | [2][3] |
| Hazard Classifications | Acute Oral Toxicity (Category 4), Eye Irritation | [4][5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1][3] |
II. Core Principles of Chemical Waste Disposal
The overriding principle for managing laboratory waste is that no experimental work should commence without a clear plan for the disposal of all resulting chemical waste, both hazardous and non-hazardous.[6] Key tenets of responsible disposal include:
-
Waste Minimization : Whenever feasible, modify experimental protocols to reduce the volume of chemical waste generated. This can be achieved by ordering smaller quantities of chemicals, keeping an accurate inventory, and reducing the scale of experiments.[7]
-
Segregation : Never mix incompatible waste streams. Specifically, halogenated and non-halogenated organic wastes must be collected in separate, clearly labeled containers.[8][9][10] Acetanilide, 3'-acetamido-4'-allyloxy- is a non-halogenated organic compound.
-
Proper Containment : Use appropriate, leak-proof containers for waste collection. Containers should be kept closed except when adding waste and must be compatible with their contents.[6][9][11]
-
Labeling : All waste containers must be clearly and accurately labeled with their contents. Use full chemical names and avoid abbreviations or formulas.[9]
-
Designated Storage : Store chemical waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][11]
Under no circumstances should organic chemical waste like Acetanilide, 3'-acetamido-4'-allyloxy- be disposed of down the drain or in the regular trash. [7][9][10][12]
III. Step-by-Step Disposal Protocol for Acetanilide, 3'-acetamido-4'-allyloxy-
This protocol provides a direct, procedural guide for the safe handling and disposal of the specified compound.
1. Personal Protective Equipment (PPE) Assessment:
-
Before handling the compound or its waste, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[2]
2. Waste Collection and Segregation:
-
Designate a specific, compatible waste container for solid, non-halogenated organic waste .
-
The container should be made of a material that does not react with the chemical and must have a secure, screw-top cap.[11]
-
Clearly label the container with "Hazardous Waste," "Solid Non-Halogenated Organic Waste," and list "Acetanilide, 3'-acetamido-4'-allyloxy-" as a constituent.
3. Transferring Waste to the Container:
-
Carefully transfer the solid waste into the designated container, minimizing the creation of dust.
-
If any residual material needs to be cleaned from labware, use a small amount of a suitable non-halogenated solvent (e.g., ethanol, acetone) for rinsing.
-
The resulting rinsate should be collected in a separate, clearly labeled container for liquid, non-halogenated organic waste .
4. Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[6][7][9]
-
Store the container in your laboratory's designated Satellite Accumulation Area (SAA).[7][11]
-
Ensure the SAA is inspected weekly for any signs of leakage.[11]
5. Arranging for Disposal:
-
Once the waste container is nearly full (do not overfill), or if it has been in storage for an extended period (typically up to one year), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department.[7][11]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
IV. Emergency Procedures for Spills
In the event of a spill:
-
Alert Personnel : Immediately notify others in the vicinity.
-
Isolate the Area : If safe to do so, restrict access to the spill area.
-
Assess the Spill : For small spills, if you are trained and have the appropriate spill kit, you may clean it up.
-
Cleanup :
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or vacuum up the material and place it in a suitable container for disposal. Avoid creating dust.[1]
-
For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EH&S or emergency response team immediately.[9][13]
-
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Acetanilide, 3'-acetamido-4'-allyloxy-.
Caption: Disposal workflow for Acetanilide, 3'-acetamido-4'-allyloxy-.
References
- 1. thermofishersci.in [thermofishersci.in]
- 2. fishersci.es [fishersci.es]
- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling Acetanilide, 3'-acetamido-4'-allyloxy-
Essential Safety and Handling Guide for Acetanilide, 3'-acetamido-4'-allyloxy-
This guide provides crucial safety and logistical information for handling Acetanilide, 3'-acetamido-4'-allyloxy-. The following procedures are based on the safety data for the parent compound, Acetanilide, and general best practices for handling laboratory chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) for Acetanilide, 3'-acetamido-4'-allyloxy- upon its availability and to perform a risk assessment before commencing any work.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against chemical exposure.[1] The following table summarizes the recommended PPE for handling Acetanilide, 3'-acetamido-4'-allyloxy-, based on the hazards associated with Acetanilide.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[2][3] | Provides protection against dust particles and splashes.[4] Must meet ANSI Z.87.1 1989 standard.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3][5] | Disposable nitrile gloves offer broad short-term protection.[3] Always inspect gloves before use and remove them before leaving the laboratory.[6][7] |
| Laboratory coat or chemical-resistant apron.[6][7] | A full-length, long-sleeved lab coat should be worn and buttoned to cover as much skin as possible.[3][7] | |
| Closed-toe shoes and long pants.[3][8] | Shoes should cover the entire foot; sandals or perforated shoes are not permitted.[3][8] | |
| Respiratory Protection | Required when dusts are generated. | Use a NIOSH-approved respirator if engineering controls are insufficient to maintain exposure below permissible limits.[3][4] |
Engineering Controls
| Control Type | Description and Best Practices |
| Ventilation | Handle this compound in a well-ventilated area.[9] Use a chemical fume hood when there is a potential for the release of dust or vapors.[6][7] |
| Safety Stations | Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Handling and Storage
-
General Handling : Avoid the formation of dust.[2][9][10][11] Do not breathe dust or fumes.[12] Avoid contact with skin, eyes, and clothing.[9][13] Wash hands thoroughly after handling.[2][10][12] Do not eat, drink, or smoke in the laboratory.[6][8][12]
-
Storage : Keep the container tightly closed in a dry and well-ventilated place.[9] Store with compatible chemicals, such as other organic compounds.[12]
Spill and Emergency Procedures
| Procedure | Step-by-Step Guidance |
| Spill Cleanup | 1. Ventilate the area of the spill.[12] 2. Wear appropriate PPE.[2][9] 3. Sweep or vacuum up the spilled material and place it in a sealed container for disposal.[2][9][12] 4. Wash the spill site after material pickup is complete.[12] |
| First Aid: Eyes | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][9][12] Seek medical attention.[2][9] |
| First Aid: Skin | Wash off immediately with plenty of water for at least 15 minutes.[2] Remove contaminated clothing.[11] If skin irritation occurs, get medical advice.[12] |
| First Aid: Ingestion | Rinse mouth with water.[2][10][12][14] Call a POISON CENTER or doctor if you feel unwell.[2][10][12] |
| First Aid: Inhalation | Move the person to fresh air.[2][9][12] If not breathing, give artificial respiration.[2][9] Get medical attention if symptoms occur.[2][9] |
| Fire Fighting | Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[2][10] Wear self-contained breathing apparatus.[2][10][14] |
Disposal Plan
Chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
Waste Containers : Dispose of contents and container to an approved waste disposal plant.[2][10] Keep waste chemicals in their original, labeled containers and do not mix with other waste.
-
Contaminated PPE : Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with applicable regulations.[10]
Workflow for Handling Acetanilide, 3'-acetamido-4'-allyloxy-
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
- 1. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. cce.caltech.edu [cce.caltech.edu]
- 7. cdc.gov [cdc.gov]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. thermofishersci.in [thermofishersci.in]
- 10. isolab.ess.washington.edu [isolab.ess.washington.edu]
- 11. carlroth.com [carlroth.com]
- 12. flinnsci.com [flinnsci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. elementalmicroanalysis.com [elementalmicroanalysis.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
